Silicon tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triacetyloxysilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVRVDPMGYFCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889353 | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
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Molecular Weight |
264.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Silicon tetraacetate | |
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CAS No. |
562-90-3 | |
| Record name | Tetraacetoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silicon tetraacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraacetoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRAACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the molecular formula of silicon tetraacetate?
An In-depth Technical Guide to Silicon Tetraacetate
Abstract
This compound, also known as tetraacetoxysilane, is an organosilicon compound with significant applications across various scientific and industrial domains. Its utility as a precursor for low-temperature silicon dioxide production, a cross-linking agent, and a reagent in sol-gel processes makes it a compound of interest for materials science, electronics, and pharmaceutical development.[1][2] This document provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and key applications. Special emphasis is placed on its hydrolytic chemistry, which is fundamental to its function as a silica precursor. This guide consolidates quantitative data, experimental protocols, and a visualization of its reaction pathway to serve as a technical resource for professionals in the field.
Introduction
This compound, Si(OCOCH₃)₄, is a versatile chemical compound valued for its high reactivity, particularly with water.[1] This reactivity is the cornerstone of its application in forming silica (silicon dioxide) films and gels at lower temperatures than traditional methods.[2] It serves as a critical intermediate in the synthesis of specialized silicon-based materials and has applications ranging from creating protective coatings and adhesives to its use in chromatography and as a desiccant in the pharmaceutical industry.[1][3] This whitepaper will explore the fundamental characteristics of this compound, providing detailed technical data and procedural insights.
Molecular and Chemical Properties
The core identity of this compound is defined by its molecular structure: a central silicon atom bonded to four acetate groups.
Molecular Formula: C₈H₁₂O₈Si[4][5][6]
This formula confirms the presence of one silicon atom, eight carbon atoms, twelve hydrogen atoms, and eight oxygen atoms. The structure is represented by the linear formula Si(OCOCH₃)₄.[4][7]
Physicochemical Data
A summary of the key quantitative properties of this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 264.26 g/mol | [4][7][8] |
| Appearance | White crystalline solid/mass | [4][5][6] |
| Melting Point | 110-115 °C | [2][4][7] |
| Boiling Point | 148 °C at 5 mmHg | [2][7] |
| Decomposition Temp. | 160-170 °C | [5][6] |
| Vapor Density | >1 (vs air) | [7] |
| CAS Number | 562-90-3 | [4][5][7] |
| Percent Composition | C: 36.36%, H: 4.58%, O: 48.44%, Si: 10.63% | [5][9] |
| Solubility | Soluble in acetone and benzene. Reacts violently with water. | [5][6][10] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of silicon tetrachloride (SiCl₄) with acetic anhydride ((CH₃CO)₂O).[5][6]
Reaction: SiCl₄ + 4(CH₃CO)₂O → Si(OCOCH₃)₄ + 4CH₃COCl
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Acetic anhydride ((CH₃CO)₂O), anhydrous
-
Reaction flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the reaction flask with acetic anhydride.
-
Slowly add silicon tetrachloride to the acetic anhydride via the dropping funnel. The reaction is exothermic and will generate acetyl chloride as a byproduct.[6]
-
After the addition is complete, gently heat the mixture to reflux to drive the reaction to completion.
-
After the reaction period, the acetyl chloride byproduct and any excess reactants are removed by distillation.
-
The remaining this compound can be purified by crystallization from a solvent mixture such as carbon tetrachloride and petroleum ether.[10]
-
The final product is an extremely hygroscopic crystalline mass and must be stored under anhydrous conditions, typically at -20°C.[5][7][11]
Purification Protocol
Purification can be achieved through recrystallization. The crude product is dissolved in acetic anhydride, from which it crystallizes. The crystals must be dried thoroughly, first at room temperature and then at 100°C for several hours, to remove any adhering acetic anhydride. The purified compound should be stored in a vacuum desiccator over a strong drying agent like potassium hydroxide (KOH).[10]
Core Application: Sol-Gel Process via Hydrolysis
The primary utility of this compound in materials science is its role as a precursor in sol-gel processes.[7] This process leverages the compound's facile hydrolysis to produce silicon dioxide. The overall reaction pathway involves hydrolysis followed by a series of condensation steps.
Hydrolysis and Condensation Pathway
The conversion of this compound to a silica network is a multi-step process.
-
Hydrolysis: The process begins with the rapid, water-sensitive reaction where the acetate groups are replaced by hydroxyl groups, forming silanols (Si-OH) and releasing acetic acid.[1] Si(OCOCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃COOH
-
Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other. This can occur in two ways:
-
Water Condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water.[12] (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O
-
Alcohol (in this case, Acetic Acid) Condensation: A silanol group can react with a remaining acetoxy group to form a siloxane bond and acetic acid. (AcO)₃Si-OH + AcO-Si(OAc)₃ → (AcO)₃Si-O-Si(OAc)₃ + CH₃COOH
-
These condensation reactions continue, building a three-dimensional network of Si-O-Si bonds, which is the hallmark of a gel. Subsequent drying and heating (calcination) remove residual organic material and water, yielding a pure silica (SiO₂) material.
The diagram below illustrates the simplified logical workflow from the precursor to the final silica product through the sol-gel process.
Caption: Sol-gel process workflow for this compound.
Applications in Drug Development and Research
While primarily a materials science precursor, the properties of this compound lend themselves to specialized applications in the pharmaceutical and research sectors.
-
Silica Gel Production: It serves as a precursor for producing high-purity silica gel.[1] This silica is widely used in chromatography as a solid support for separating complex mixtures and as a desiccant to protect moisture-sensitive drugs and reagents.[1]
-
Surface Modification: Its ability to deposit thin films of SiO₂ at low temperatures is valuable for coating sensitive biological substrates or modifying the surfaces of medical devices to improve biocompatibility.[2][3]
-
Controlled Release Systems: The gradual hydrolysis of this compound can be exploited in the synthesis of porous silica materials used for the encapsulation and controlled release of active pharmaceutical ingredients (APIs).
Safety and Handling
This compound is a hazardous substance that requires careful handling.
-
Corrosivity: It is classified as a corrosive solid that causes severe skin burns and eye damage.[4][8]
-
Reactivity: It reacts violently with water and is extremely hygroscopic.[5] Contact with moisture in the air leads to rapid hydrolysis, releasing acetic acid, which contributes to its pungent, vinegar-like odor.[1][10]
-
Storage: It must be stored in a tightly sealed container in a dry, well-ventilated place.[11] The recommended storage temperature is often -20°C to maintain stability.[7]
-
Handling: All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
Conclusion
This compound (C₈H₁₂O₈Si) is a highly reactive organosilicon compound with significant value as a precursor for silica-based materials. Its well-characterized properties and predictable hydrolysis pathway make it an essential reagent in sol-gel synthesis, thin-film deposition, and various industrial applications. For researchers and drug development professionals, its utility in creating high-purity silica for chromatography and in novel material synthesis presents numerous opportunities. Proper understanding of its chemistry, handling requirements, and reaction protocols is crucial for its safe and effective use.
References
- 1. innospk.com [innospk.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. innospk.com [innospk.com]
- 4. Silicon(IV) acetate | this compound | C8H12O8Si - Ereztech [ereztech.com]
- 5. This compound [drugfuture.com]
- 6. This compound [chemister.ru]
- 7. This compound 98 562-90-3 [sigmaaldrich.com]
- 8. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckindex.rsc.org [merckindex.rsc.org]
- 10. This compound | 562-90-3 [chemicalbook.com]
- 11. Silicon Acetate for Sale - CAS 5678-12-3 [citychemical.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
Silicon Tetraacetate: A Comprehensive Technical Guide on its History, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silicon tetraacetate, Si(OCOCH₃)₄, is a notable organosilicon compound with diverse applications, including its use as a precursor for silica gels and in the preparation of silicon dioxide thin films. This technical guide provides an in-depth exploration of the history of this compound, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and a discussion of its primary reaction pathways. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.
Introduction
This compound, also known as tetraacetoxysilane, is a tetravalent silicon compound where the silicon atom is bonded to four acetate groups. Its reactivity, particularly its sensitivity to moisture, makes it a useful reagent in various chemical processes. The compound is a white, crystalline solid that is soluble in solvents like acetone and benzene. This guide delves into the historical context of its discovery, provides practical methodologies for its preparation, and presents its key physical and chemical characteristics in a structured format.
History and Discovery
The discovery of this compound is rooted in the pioneering work on organosilicon chemistry by French chemist Charles Friedel and American chemist James Mason Crafts. Their collaboration, which began in 1863, was initially aimed at determining the atomic weight of silicon.[1] This research led to the synthesis of a variety of new silicon compounds, laying the foundation for the field of organosilicon chemistry.[1][2]
While a singular publication definitively marking the first synthesis of this compound is not readily apparent, its preparation is a logical extension of the reactions of silicon tetrachloride with oxygen-containing organic compounds, a class of reactions extensively studied by Friedel and Crafts. Their broader investigations into the reactions of silicon tetrachloride with alcohols and acids were instrumental in understanding the chemistry that leads to the formation of compounds like this compound. Detailed synthetic procedures were later outlined in patents, such as the one by H. H. Wasserman, which describes several methods for its preparation.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₈Si | |
| Molecular Weight | 264.26 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 111-115 °C | |
| Boiling Point | 148 °C at 5 mmHg | |
| Solubility | Soluble in acetone and benzene. | [4] |
| Hydrolysis | Reacts violently with water. | [4] |
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the C=O and Si-O bonds. The carbonyl stretch (C=O) typically appears in the region of 1725-1770 cm⁻¹.[5] The Si-O stretching vibrations are also prominent.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single peak corresponding to the methyl protons of the acetate groups is observed.
-
¹³C NMR: Resonances for the methyl and carbonyl carbons of the acetate groups are present.
-
²⁹Si NMR: A characteristic chemical shift for the silicon atom in a tetra-coordinate oxygen environment is observed.[3]
-
Experimental Protocols
Several methods have been developed for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis from Silicon Tetrachloride and Acetic Anhydride
This method is a common and effective way to produce this compound.
Reaction:
SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Place acetic anhydride in the flask.
-
Slowly add silicon tetrachloride to the acetic anhydride with stirring. The reaction is exothermic and will generate acetyl chloride as a byproduct.
-
After the addition is complete, gently heat the mixture to reflux to drive the reaction to completion.
-
After the reaction period, the excess acetic anhydride and acetyl chloride are removed by distillation.
-
The remaining this compound can be purified by crystallization from a suitable solvent, such as a mixture of carbon tetrachloride and petroleum ether.[4]
Synthesis from Silicon Tetrachloride and Acetic Acid
This method provides a direct route to this compound, though it generates hydrogen chloride gas.
Reaction:
SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl
Procedure:
-
In a well-ventilated fume hood, place glacial acetic acid in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride.
-
Slowly add silicon tetrachloride to the acetic acid with vigorous stirring. The reaction will evolve a significant amount of hydrogen chloride gas.
-
Continue stirring until the evolution of HCl ceases. The product, this compound, will precipitate from the reaction mixture.
-
The precipitated solid is collected by filtration, washed with a non-reactive solvent like pentane to remove any unreacted starting materials, and then dried under vacuum.
Reaction Pathways
The primary reaction pathways involving this compound are its synthesis and its hydrolysis. The following diagrams, generated using the DOT language, illustrate these processes.
References
Core Reaction Mechanisms of Silicon Tetraacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silicon tetraacetate, Si(OCOCH₃)₄, is a highly reactive organosilicon compound with significant applications in materials science and chemical synthesis. Its utility as a precursor for silica-based materials, as a crosslinking agent, and in organic reactions stems from the lability of its silicon-acetate bonds. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound, focusing on its synthesis, hydrolysis, thermal decomposition, and reactions with common organic functional groups. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate a deeper understanding for researchers in chemistry and drug development.
Introduction
This compound is a tetravalent silicon compound where the silicon atom is bonded to four acetate groups. It serves as a versatile precursor in sol-gel processes for the formation of silica (SiO₂) and as a cross-linking agent in polymer chemistry.[1] Its reactivity is primarily dictated by the susceptibility of the silicon-oxygen bond to nucleophilic attack. This guide will systematically examine the core reactions of this compound, providing a mechanistic framework for its application in various scientific domains.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a silicon halide, most commonly silicon tetrachloride (SiCl₄), with an acetylating agent. The two primary methods are the reaction with acetic acid and the reaction with acetic anhydride.
Reaction with Acetic Acid
The reaction between silicon tetrachloride and glacial acetic acid proceeds with the evolution of hydrogen chloride gas. The overall reaction is as follows:
SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl
This reaction can be driven to completion by removing the HCl gas as it is formed.
Reaction with Acetic Anhydride
A more common and often higher-yielding method involves the reaction of silicon tetrachloride with acetic anhydride. This reaction produces acetyl chloride as a byproduct.[2]
SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl
The reaction is typically carried out in an inert solvent.
Experimental Protocol: Synthesis of this compound
A general laboratory procedure for the synthesis of this compound using acetic anhydride is outlined below.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous benzene (or other inert solvent)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of acetic anhydride in anhydrous benzene is prepared.
-
Silicon tetrachloride is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the mixture is gently refluxed for several hours to drive the reaction to completion.
-
The solvent and the acetyl chloride byproduct are removed by distillation.
-
The remaining this compound can be purified by recrystallization from a suitable solvent like benzene.[3]
Safety Precautions: Silicon tetrachloride and acetyl chloride are corrosive and react violently with water. All manipulations should be carried out in a fume hood using anhydrous conditions.
Fundamental Reaction Mechanisms
The reactivity of this compound is dominated by the susceptibility of the silicon center to nucleophilic attack, leading to the cleavage of the Si-O bond.
Hydrolysis
This compound is highly reactive towards water, undergoing hydrolysis to form silicic acid and acetic acid.[4] The overall reaction is:
Si(OCOCH₃)₄ + 4 H₂O → Si(OH)₄ + 4 CH₃COOH
The hydrolysis proceeds in a stepwise manner, with the sequential replacement of acetate groups by hydroxyl groups. This process is the basis for its use in sol-gel chemistry to produce silica. The mechanism of hydrolysis is analogous to that of other alkoxysilanes and can be catalyzed by both acids and bases.[2]
Under acidic conditions, the hydrolysis is initiated by the protonation of an acetate oxygen, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2] This mechanism is favored at low pH.
In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate.[2] This mechanism is generally faster than the acid-catalyzed pathway.
Experimental Protocol: Kinetic Analysis of Hydrolysis
The kinetics of this compound hydrolysis can be monitored using techniques such as titration or spectroscopy.
Materials:
-
This compound
-
Solvent (e.g., acetone, dioxane)
-
Water
-
Acid or base catalyst (e.g., HCl, NH₄OH)
-
Titration setup (buret, beaker, pH meter) or NMR spectrometer
Procedure (Titration Method):
-
Prepare a solution of this compound in a suitable solvent.
-
Initiate the hydrolysis by adding a known amount of water and catalyst.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a cold, non-reactive solvent.
-
Titrate the amount of acetic acid produced with a standardized base solution.
-
Plot the concentration of acetic acid versus time to determine the reaction rate.
Procedure (NMR Spectroscopy):
-
Prepare a solution of this compound in a deuterated solvent in an NMR tube.
-
Add a known amount of D₂O and catalyst to initiate the reaction.
-
Acquire ²⁹Si NMR spectra at regular time intervals to monitor the disappearance of the this compound signal and the appearance of signals from the hydrolysis products (e.g., (AcO)₃SiOH, (AcO)₂Si(OH)₂).[3]
-
Integrate the signals to determine the relative concentrations of the species over time.
Thermal Decomposition
While specific studies on the thermal decomposition of this compound are limited, by analogy with other silicon esters and polysiloxanes, it is expected to decompose at elevated temperatures. The decomposition of silicone polymers typically proceeds via a mechanism involving the formation of cyclic siloxanes.[5] For this compound, thermal decomposition is likely to produce acetic anhydride and silica or polysilicates.
When heated, this compound can eliminate acetic anhydride to form polymeric silicon acetates and ultimately silica.[6]
Si(OCOCH₃)₄ → (Polymeric Silicon Acetates) + (CH₃CO)₂O → SiO₂ + (CH₃CO)₂O
The decomposition temperature is reported to be around 160 °C.[2]
Experimental Protocol: Analysis of Thermal Decomposition
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) is a powerful technique to study the thermal decomposition of this compound.
Materials and Equipment:
-
This compound
-
TGA instrument coupled to an FTIR or MS spectrometer
Procedure:
-
Place a small, accurately weighed sample of this compound into the TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
Simultaneously analyze the evolved gases by FTIR or MS to identify the decomposition products (e.g., acetic anhydride).
Reactions with Organic Substrates
This compound can react with various organic functional groups, acting as an acetylating or silylating agent.
In the absence of water, this compound can react with alcohols in a process called alcoholysis. This reaction results in the exchange of acetate groups for alkoxy groups and the formation of ethyl acetate.[7]
Si(OCOCH₃)₄ + 4 ROH ⇌ Si(OR)₄ + 4 CH₃COOCH₃
This reaction is typically slower than hydrolysis and may require a catalyst.
This compound is an effective reagent for the acetylation of amines. The reaction proceeds readily to form the corresponding acetamide.
Si(OCOCH₃)₄ + RNH₂ → RNHCOCH₃ + (AcO)₃SiOH
Quantitative Data
Quantitative kinetic data for the reactions of this compound are scarce in the literature. However, data from analogous systems, such as the hydrolysis of tetraethoxysilane (TEOS), can provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₈Si | [8] |
| Molar Mass | 264.26 g/mol | [8] |
| Melting Point | 110 °C | [2] |
| Decomposition Temp. | 160 °C | [2] |
| Solubility | Soluble in acetone, benzene; reacts with water | [2] |
Table 2: Comparative Kinetic Data for the Hydrolysis of Silanes (Analogous Systems)
| Silane | Catalyst | Rate Constant (relative) | Reference |
| Si(OCH₃)₄ | Acid | Faster | [1] |
| Si(OC₂H₅)₄ | Acid | 1 | [1] |
| CH₃Si(OC₂H₅)₃ | Acid | ~3 | [1] |
| (CH₃)₂Si(OC₂H₅)₂ | Acid | ~10 | [1] |
| Si(OCH₃)₄ | Base | Slower | [1] |
| Si(OC₂H₅)₄ | Base | 1 | [1] |
| CH₃Si(OC₂H₅)₃ | Base | ~0.5 | [1] |
| (CH₃)₂Si(OC₂H₅)₂ | Base | ~0.1 | [1] |
Note: The rates are relative to the hydrolysis of TEOS under the same conditions. This table illustrates the effect of substituents on the hydrolysis rate of alkoxysilanes, which is expected to be analogous for acetoxysilanes.
Applications in Drug Development
The reactivity of this compound and its derivatives can be leveraged in several areas of drug development:
-
Drug Delivery: As a precursor in the sol-gel synthesis of silica nanoparticles, which can be used as carriers for controlled drug release. The surface chemistry of these particles can be tailored for specific drug loading and release profiles.
-
Biomaterials: In the formation of biocompatible silica-based coatings for medical implants to improve their integration with biological tissues.
-
Synthetic Chemistry: As a reagent in organic synthesis for the protection of functional groups or in acetylation reactions during the synthesis of active pharmaceutical ingredients.
Conclusion
This compound is a highly versatile compound whose utility is derived from the reactivity of its silicon-acetate bonds. The fundamental reactions of hydrolysis, thermal decomposition, and reactions with organic nucleophiles are central to its applications. While detailed mechanistic and kinetic studies specifically on this compound are not abundant, analogies with other well-studied silicon compounds provide a robust framework for understanding its chemical behavior. Further research into the specific reaction pathways and kinetics of this compound will undoubtedly open new avenues for its application in materials science, catalysis, and pharmaceutical development.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Silicon tetraacetate CAS number 562-90-3 information
An In-depth Technical Guide to Silicon Tetraacetate (CAS 562-90-3)
Introduction
This compound, also known by its IUPAC name triacetyloxysilyl acetate and CAS number 562-90-3, is an organosilicon compound with the chemical formula Si(CH₃COO)₄.[1][2] It is a versatile and highly reactive compound, appearing as a white, extremely hygroscopic crystalline solid.[1][3][4] Its high reactivity, particularly with water, makes it a valuable precursor in various chemical syntheses and material science applications.[5] This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, safety information, experimental protocols, and key applications relevant to research and development professionals.
Physicochemical Properties
This compound is characterized by its sensitivity to moisture and well-defined thermal properties. It is moderately soluble in solvents like acetone and benzene.[1][6] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 562-90-3 | [1][2][3][6][7][8][9][10][11] |
| Molecular Formula | C₈H₁₂O₈Si | [1][3][7] |
| Molecular Weight | 264.26 g/mol | [1][2][3][7] |
| Appearance | White crystalline solid, extremely hygroscopic | [1][3][4] |
| Melting Point | 110-115 °C | [2][8][9][11] |
| Boiling Point | 148 °C at 5-7 mmHg (hPa) | [1][2][6][9][11] |
| Decomposition | Decomposes at 160-170 °C, evolving acetic anhydride | [1] |
| Vapor Density | >1 (vs air) | [2] |
| Solubility | Moderately soluble in acetone and benzene | [1][6][9] |
Safety and Handling
This compound is a corrosive substance that requires careful handling. It reacts violently with water, releasing irritating gases.[1][3][4] Due to its hazardous nature, appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, is mandatory.[2]
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2][8] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3][8] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363 | [2][8] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |
| Storage Temperature | -20°C to 8°C, sealed and dry | [2][11] |
| Primary Hazards | Corrosive to skin, eyes, and respiratory tract.[3][4] Inhalation may lead to chemical pneumonitis.[3][4] |
Chemical Reactivity and Pathways
The most significant chemical property of this compound is its facile hydrolysis. In the presence of water or moisture, it rapidly hydrolyzes to form silicic acid (Si(OH)₄) and acetic acid. This reaction is the foundation for its use in sol-gel processes and as a precursor for silica-based materials.[5]
References
- 1. This compound [drugfuture.com]
- 2. 四醋酸硅 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. innospk.com [innospk.com]
- 6. 562-90-3 this compound AKSci 7926AF [aksci.com]
- 7. scbt.com [scbt.com]
- 8. Silicon(IV) acetate | this compound | C8H12O8Si - Ereztech [ereztech.com]
- 9. This compound | 562-90-3 [chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound [myskinrecipes.com]
The Synthetic Chemist's Ally: A Technical Guide to Organosilicon Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability, reactivity, and versatility that has propelled advancements in academic research, industrial chemistry, and drug discovery. Their distinct physicochemical properties, stemming from the inherent differences between silicon and carbon, allow for novel transformations and provide strategic advantages in the synthesis of complex molecules. This in-depth technical guide explores the core principles of organosilicon chemistry and its practical applications in synthesis, with a particular focus on methodologies relevant to drug development.
The Silicon Advantage in Drug Discovery
The substitution of carbon with silicon, its heavier group 14 counterpart, imparts significant changes to a molecule's properties. The longer Si-C and Si-O bonds, coupled with silicon's lower electronegativity and the availability of low-lying d-orbitals, influence molecular conformation, reactivity, and metabolic stability.[1][2] In drug discovery, this "silicon switch" can lead to improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability.[3][4] Organosilicon compounds are also explored as bioisosteres, where the replacement of a key functional group with a silicon-containing moiety can fine-tune a drug candidate's properties.[2]
Silyl Ethers: Versatile Protecting Groups
One of the most widespread applications of organosilicon chemistry is the use of silyl ethers as protecting groups for alcohols.[5][6] The ease of their formation and removal, coupled with their tunable stability, makes them a cornerstone of multi-step synthesis. The choice of the silyl group allows for differential protection, enabling the selective deprotection of one alcohol in the presence of others.
Experimental Protocol: Protection of a Primary Alcohol using Tert-Butyldimethylsilyl Chloride (TBSCl)
Materials:
-
Primary alcohol (1.0 equiv)
-
Tert-butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 equiv)
-
Imidazole (2.2 - 3.0 equiv) or Triethylamine (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary alcohol and imidazole (or triethylamine) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add TBSCl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Deprotection: The removal of the TBS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions (e.g., acetic acid in THF/water).[5]
Key Carbon-Carbon Bond Forming Reactions
Organosilicon reagents are pivotal in a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.
Hydrosilylation: Addition of Si-H Across Unsaturated Bonds
Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond, a process most commonly catalyzed by transition metals, particularly platinum complexes.[7] This reaction provides a direct route to functionalized organosilanes, which can be further elaborated. The reaction typically proceeds with anti-Markovnikov selectivity for terminal alkenes.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. aithor.com [aithor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. en.wikipedia.org [en.wikipedia.org]
Role of silicon tetraacetate in inorganic chemistry
An In-depth Technical Guide on the Role of Silicon Tetraacetate in Inorganic Chemistry
Introduction
This compound, also known as tetraacetoxysilane, is an inorganic compound with the chemical formula Si(CH₃COO)₄.[1][2] It exists as a colorless, crystalline solid that is extremely sensitive to moisture.[1] In the realm of inorganic chemistry, this compound serves as a highly reactive and versatile precursor, primarily for the synthesis of silicon dioxide (silica) and other silicon-based materials. Its utility stems from the lability of its silicon-oxygen bonds, which readily undergo hydrolysis and other displacement reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, with a focus on its role in materials science and its indirect contributions to the pharmaceutical industry.
Physicochemical and Structural Properties
This compound is characterized by a central silicon atom tetrahedrally coordinated to four acetate ligands through oxygen atoms. The compound is highly hygroscopic and reacts violently with water.[1] Key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| CAS Registry Number | 562-90-3 | [1] |
| Molecular Formula | C₈H₁₂O₈Si | [1] |
| Molecular Weight | 264.26 g/mol | [1][3] |
| Appearance | Colorless, hygroscopic crystalline mass | [1][2] |
| Melting Point | 110-115 °C | [1][3] |
| Boiling Point | 148 °C @ 6.0 mmHg | [1][3] |
| Decomposition Temp. | 160-170 °C | [1][2] |
| Solubility | Moderately soluble in acetone and benzene; reacts with water and alcohol | [1][2] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with either acetic anhydride or acetic acid.[2]
Synthesis from Silicon Tetrachloride and Acetic Anhydride
This method produces this compound and acetyl chloride as a byproduct. The reaction proceeds with a reported yield of approximately 84.6%.[2]
Reaction: SiCl₄ + 4(CH₃CO)₂O → Si(CH₃COO)₄ + 4CH₃COCl[2]
Experimental Protocol:
-
Apparatus Setup: A three-neck flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent premature hydrolysis.
-
Reactant Charging: Silicon tetrachloride (1 mole) is added to the reaction flask.
-
Reaction Execution: Acetic anhydride (4 moles) is added dropwise from the dropping funnel to the stirred silicon tetrachloride. The reaction is exothermic and may require initial cooling.
-
Reflux: After the addition is complete, the mixture is gently heated to reflux until the evolution of hydrogen chloride (from any side reactions) or acetyl chloride ceases.
-
Product Isolation: The reaction mixture is cooled, and the excess acetyl chloride and any unreacted starting materials are removed under reduced pressure.
-
Purification: The resulting solid crude product, this compound, can be purified by recrystallization from a dry, non-polar solvent like benzene.[4] The final product is a white, crystalline solid that must be stored under anhydrous conditions.[4]
Core Reactivity in Inorganic Chemistry
The chemistry of this compound is dominated by its high reactivity towards nucleophiles, particularly water and alcohols.
-
Hydrolysis: It reacts violently and rapidly with water to produce silicon dioxide (silica) and acetic acid. This property makes it an excellent precursor for silica materials.[1][5]
-
Reaction: Si(CH₃COO)₄ + 2H₂O → SiO₂ + 4CH₃COOH
-
-
Alcoholysis: In the absence of water, it reacts with alcohols, such as ethanol, to form silica gel and the corresponding acetate ester (e.g., ethyl acetate).[6]
-
Reaction: Si(CH₃COO)₄ + 4C₂H₅OH → Si(OC₂H₅)₄ + 4CH₃COOH (intermediate step, eventually leads to SiO₂)
-
-
Thermal Decomposition: When heated to temperatures between 160-170°C, this compound decomposes, evolving acetic anhydride.[1]
-
Non-Hydrolytic Sol-Gel (NHSG) Reactions: It can react with metal amides or silyl esters in non-aqueous solvents to form homogeneous mixed-oxide materials. For example, reacting it with tin amides produces tin silicate xerogels.[7] This route offers precise control over the final material's composition and porosity.[7]
Applications in Materials Science and Synthesis
This compound's primary role is as a precursor for silicon-containing materials, offering an alternative to more common alkoxides like tetraethyl orthosilicate (TEOS).
-
Low-Temperature SiO₂ Production: Its high reactivity allows for the formation of silica films and gels at lower temperatures compared to traditional silicon hydride or alkoxide precursors.[6]
-
Sol-Gel Precursor: It is widely used in sol-gel processes to create high-purity silica gels, nanoparticles, and xerogels.[3][6] These materials have applications in catalysis, chromatography, and as thermal insulators.
-
Chemical Vapor Deposition (CVD): this compound can be used in CVD to prepare thin films of silicon dioxide, which are critical as insulating layers in the manufacturing of semiconductors and other electronic devices.[6][8]
-
Cross-linking Agent: In the coatings and adhesives industry, it can act as a cross-linking agent, reacting with hydroxyl groups in polymer chains to enhance durability, thermal stability, and adhesion.[5][8][9]
-
Synthesis of Advanced Materials: Through non-hydrolytic sol-gel routes, it serves as a building block for complex, mesoporous materials like Ta-SiO₂ and SnO₂–SiO₂ xerogels, which are investigated for their catalytic properties.[7]
Role in Drug Development and Pharmaceutical Processes
The role of this compound in drug development is indirect but significant . It is not typically incorporated into active pharmaceutical ingredients (APIs). Instead, its importance lies in its ability to produce high-purity silica gel.[5]
-
Precursor for Chromatographic Media: Silica gel is the most common stationary phase used in chromatography for the purification of small-molecule drugs, peptides, and other pharmaceutical intermediates. The controlled hydrolysis of this compound can yield silica with specific pore sizes and surface areas suitable for these demanding separation processes.
-
Desiccants: The high hygroscopicity of silica gel, derived from precursors like this compound, makes it an essential desiccant for protecting moisture-sensitive APIs and formulated drugs, thereby ensuring their stability and shelf-life.[5]
-
Solid Support: Silica can also be functionalized and used as a solid support in certain synthetic methodologies relevant to drug discovery.
While organosilicon chemistry is an active area of research in medicinal chemistry—where replacing a carbon atom with silicon can favorably alter a drug's metabolic profile and lipophilicity—this field primarily involves stable Si-C bonds, not the highly reactive Si-O-C linkages found in this compound.[10][11]
Conclusion
This compound is a cornerstone reagent in non-alkoxide-based silicon chemistry. Its high reactivity, particularly towards hydrolysis, makes it an exceptionally effective precursor for various forms of silica, including thin films, gels, and nanoparticles, often under mild conditions. While its direct role in inorganic synthesis is as a starting material, its broader impact extends to materials science, electronics, and catalysis. In the context of drug development, it functions as a critical upstream material, enabling the production of high-purity silica essential for the purification and stabilization of pharmaceutical products.
References
- 1. This compound [drugfuture.com]
- 2. This compound [chemister.ru]
- 3. This compound 98 562-90-3 [sigmaaldrich.com]
- 4. US2566347A - Silicon acylates - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. innospk.com [innospk.com]
- 10. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aithor.com [aithor.com]
Theoretical Framework for the Stability of Silicon Tetraacetate: A Proposed Computational Study
For: Researchers, Scientists, and Drug Development Professionals
Introduction:
Silicon tetraacetate, Si(OOCCH3)4, is a versatile compound utilized in various chemical syntheses, notably as a precursor for silica gels and silicon-based materials.[1] Despite its practical applications, a comprehensive theoretical understanding of its thermal stability and decomposition mechanisms remains largely unexplored in publicly available literature. Experimental evidence indicates that this compound decomposes at temperatures between 160-170°C, releasing acetic anhydride.[2] This guide proposes a theoretical framework to investigate the stability of this compound, outlining potential decomposition pathways and detailing a hypothetical computational protocol to elucidate its thermodynamic and kinetic parameters. The insights from such a study would be invaluable for optimizing synthetic processes and for the rational design of novel silicon-containing compounds.
Proposed Decomposition Pathways
Based on the known decomposition product, acetic anhydride ((CH3CO)2O), two plausible intramolecular decomposition pathways are proposed. These pathways are analogous to mechanisms observed in other metal acetates and silicon compounds.
Pathway 1: Concerted Ester Elimination
This pathway involves a concerted mechanism where a carbonyl oxygen from one acetate ligand attacks the silicon center, while simultaneously, the Si-O bond of another acetate ligand cleaves, leading to the formation of a transient six-membered ring transition state. This process would directly yield silicon dioxide and acetic anhydride.
Pathway 2: Stepwise Acyl-Oxygen Bond Cleavage
An alternative stepwise mechanism could be initiated by the homolytic or heterolytic cleavage of a Si-O bond, followed by subsequent rearrangement and elimination steps to form acetic anhydride and silicon dioxide. This pathway would involve radical or ionic intermediates.
Quantitative Data Summary
| Parameter | Value | Source/Method |
| Experimental Data | ||
| Melting Point | 110-115 °C | [1][3] |
| Decomposition Temperature | 160-170 °C | [2][3] |
| Estimated Bond Dissociation Energies | ||
| Si-O | ~452 kJ/mol | General Value |
| C-O (in ester) | ~358 kJ/mol | General Value |
| C=O | ~749 kJ/mol | General Value |
| C-C | ~347 kJ/mol | General Value |
| Si=O (in SiO2) | ~642 kJ/mol | General Value |
Proposed Experimental and Computational Protocols
To rigorously investigate the thermal stability of this compound, a combined experimental and computational approach is recommended.
Experimental Protocol: Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Sample Preparation: A sample of pure this compound (5-10 mg) is placed in an alumina crucible.
-
TGA Parameters: The sample is heated from room temperature to 500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
MS Analysis: The evolved gases from the TGA are continuously introduced into a mass spectrometer to identify the decomposition products in real-time. The mass-to-charge ratios corresponding to acetic anhydride and any other potential fragments should be monitored.
-
Data Analysis: The TGA data will provide the onset and peak decomposition temperatures, while the MS data will confirm the identity of the evolved species, validating the proposed decomposition pathways.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Geometry Optimization: The ground state geometry of this compound and the geometries of all proposed intermediates, transition states, and products will be optimized using a suitable DFT functional, such as B3LYP or M06-2X, with a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized geometries correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations will also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Searching: The transition state for each proposed elementary step will be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition states connect the correct reactants and products.
-
Energetics: Single-point energy calculations will be performed using a higher-level theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ) on the DFT-optimized geometries to obtain more accurate reaction and activation energies.
-
-
Data Analysis:
-
The calculated activation energies for the proposed pathways will determine the kinetically favored decomposition route.
-
The reaction enthalpies and Gibbs free energies will provide insight into the thermodynamics of the decomposition process.
-
The calculated vibrational spectra can be compared with experimental IR or Raman data for validation.
-
Natural Bond Orbital (NBO) analysis can be employed to understand the electronic structure and bonding changes along the reaction pathways.
-
Visualizations
The following diagrams illustrate the molecular structure and the proposed decomposition pathways of this compound.
Caption: Molecular structure of this compound.
Caption: Proposed thermal decomposition pathways of this compound.
The theoretical investigation into the stability of this compound is a crucial step towards a more fundamental understanding of its chemical behavior. The proposed computational study, in conjunction with experimental validation, would provide valuable data on the thermodynamics and kinetics of its decomposition. This knowledge will not only aid in the optimization of existing synthetic methodologies but also pave the way for the design of more stable and efficient silicon-based compounds for a wide range of applications, from materials science to drug development. The framework presented here serves as a comprehensive guide for researchers to embark on such an investigation.
References
A Comprehensive Technical Guide to the Synthesis of Silicon Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silicon tetraacetate, Si(OCOCH₃)₄, is a versatile reagent and precursor in various chemical applications, including the formation of silica gels, thin films, and as a reagent in organic synthesis.[1] Its synthesis is of significant interest to researchers in materials science and synthetic chemistry. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and characterization information to aid researchers in its preparation and use.
Introduction
This compound is a white, crystalline solid that is highly sensitive to moisture.[2] It serves as a valuable precursor for the low-temperature production of silicon dioxide and is used in the synthesis of various silicon-containing compounds.[1][2] This guide details the most common and effective methods for its synthesis, focusing on reaction conditions, yields, and purification techniques.
Synthesis Methodologies
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a silicon halide with an acetylating agent. The most prevalent methods are outlined below.
Reaction of Silicon Tetrachloride with Acetic Anhydride
This is a widely cited method for preparing this compound. The reaction involves the direct interaction of silicon tetrachloride with acetic anhydride, producing this compound and acetyl chloride as a byproduct.
Reaction:
SiCl₄ + 4 (CH₃CO)₂O → Si(OCOCH₃)₄ + 4 CH₃COCl
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add acetic anhydride.
-
Slowly add silicon tetrachloride to the acetic anhydride with stirring. The reaction is exothermic and may require cooling to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux to drive the reaction to completion. The reaction progress can be monitored by the cessation of acetyl chloride evolution.
-
After the reaction is complete, the excess acetic anhydride and acetyl chloride are removed by distillation.
-
The crude this compound can then be purified by recrystallization.
Reaction of Silicon Tetrachloride with Acetic Acid
This method provides a direct route to this compound using readily available starting materials. The reaction produces hydrogen chloride gas as a byproduct, which must be managed appropriately.
Reaction:
SiCl₄ + 4 CH₃COOH → Si(OCOCH₃)₄ + 4 HCl
Experimental Protocol:
-
Materials:
-
Procedure:
-
Combine silicon tetrachloride and acetic acid in a suitable reaction vessel and stir at room temperature.[3]
-
Continue stirring until the evolution of hydrogen chloride gas ceases and a white crystalline precipitate of this compound is formed.[3]
-
Remove the unreacted acetic acid by stripping under reduced pressure.[3]
-
The resulting crude this compound can be further purified by recrystallization.
-
Reaction of Silicon Tetrachloride with Sodium Acetate
This method utilizes an alkali metal acetate to introduce the acetate groups. The reaction is typically carried out in a suitable solvent.
Reaction:
SiCl₄ + 4 CH₃COONa → Si(OCOCH₃)₄ + 4 NaCl
Experimental Protocol:
-
Suspending anhydrous sodium acetate in an inert solvent (e.g., benzene or toluene) in a reaction flask equipped with a stirrer and reflux condenser.
-
Slowly adding silicon tetrachloride to the suspension with vigorous stirring.
-
Heating the mixture to reflux for several hours to ensure complete reaction.
-
After cooling, the solid sodium chloride byproduct is removed by filtration.
-
The solvent is removed from the filtrate by distillation to yield crude this compound, which can be purified by recrystallization. A 50% yield has been reported for a similar reaction to produce acetic anhydride using benzene as a diluent and heating for five hours at 50-60°C.[4]
Reaction of Trichlorosilane with Acetic Acid
While less common, trichlorosilane can also be used as a starting material. Trichlorosilane is a colorless, volatile liquid.[2]
Reaction:
HSiCl₃ + 4 CH₃COOH → Si(OCOCH₃)₄ + 3 HCl + H₂
Experimental Protocol:
Detailed experimental procedures for this specific synthesis are not well-documented in the provided search results. The reaction would likely proceed similarly to the reaction with silicon tetrachloride, with the evolution of both hydrogen chloride and hydrogen gas.
Comparative Data of Synthesis Methods
| Method | Starting Materials | Byproducts | Reported Yield | Reaction Conditions |
| 1 | Silicon Tetrachloride, Acetic Anhydride | Acetyl chloride | High (often cited) | Reflux |
| 2 | Silicon Tetrachloride, Acetic Acid | Hydrogen chloride | Not specified | Room temperature[3] |
| 3 | Silicon Tetrachloride, Sodium Acetate | Sodium chloride | Moderate (e.g., 50% for a related reaction)[4] | Reflux in a solvent (e.g., benzene)[4] |
| 4 | Trichlorosilane, Acetic Acid | Hydrogen chloride, Hydrogen | Not specified | Likely requires heating |
Purification
This compound is a crystalline solid and can be purified by recrystallization.
-
Recrystallization Solvents:
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.[5][6]
-
If the solution is colored, treat it with a small amount of decolorizing charcoal and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[6]
-
Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[6]
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization
Physical Properties
-
Appearance: White, crystalline solid.[2]
-
Melting Point: 111-115 °C.[2]
-
Boiling Point: 148 °C at 5 mmHg.[2]
-
Solubility: Soluble in acetone and benzene.[2]
-
Sensitivity: Highly sensitive to moisture.[2]
Spectroscopic Data
-
¹H NMR: A single peak is expected for the methyl protons of the acetate groups.
-
¹³C NMR: Two peaks are expected: one for the methyl carbons and one for the carbonyl carbons of the acetate groups. Carbonyl carbons typically appear in the range of 160-220 ppm.[7]
-
²⁹Si NMR: The chemical shift for silicon in this compound will be in the characteristic range for tetracoordinate silicon. The 29Si NMR spectrum often shows a broad background signal from glass and quartz in the NMR tube and probe around -110 ppm.[8]
-
FTIR Spectroscopy: The spectrum will be dominated by strong absorptions characteristic of the acetate groups.
-
C=O stretching: In the region of 1770-1725 cm⁻¹. The frequency tends to increase with the number of acetoxy groups attached to the silicon atom.[9]
-
C-O stretching: In the region of 1260-1195 cm⁻¹. The frequency tends to decrease as the number of acetoxy groups increases.[9]
-
Si-O stretching: Strong bands are also expected for the Si-O bond.
-
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This technical guide has detailed the primary synthetic routes for preparing this compound, providing a foundation for its synthesis in a laboratory setting. The choice of method will depend on the availability of starting materials, desired scale, and safety considerations. Proper handling and purification are crucial for obtaining high-quality this compound for use in further research and development.
References
- 1. Synthesis of Silicon tetrachloride_Chemicalbook [chemicalbook.com]
- 2. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. rubingroup.org [rubingroup.org]
- 6. Home Page [chem.ualberta.ca]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. gelest.com [gelest.com]
An In-depth Technical Guide to Silicon Tetraacetate and its Chemical Relatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of silicon tetraacetate, a versatile organosilicon compound, and its key chemical relatives. The document details its synthesis, chemical properties, and diverse applications, with a particular focus on its role as a precursor in materials science and its emerging relevance in the field of drug discovery. This guide also explores the chemistry of related compounds, including organosilanetriols and silicon-based cross-linking agents, providing detailed experimental protocols and quantitative data to support further research and development. A key feature of this document is the visualization of chemical pathways and experimental workflows using Graphviz diagrams, offering a clear and concise representation of complex processes.
Introduction to this compound
This compound, also known as tetraacetoxysilane, is a tetravalent organosilicon compound with the chemical formula Si(OCOCH₃)₄. It exists as a colorless, moisture-sensitive crystalline solid.[1] Its high reactivity, particularly towards hydrolysis, makes it a valuable precursor for the low-temperature synthesis of silicon dioxide (silica) and other silicon-based materials.[2][3] The central silicon atom is bonded to four acetate groups through silicon-oxygen bonds, a structure that dictates its chemical behavior and utility.
The primary interest in this compound stems from its utility in sol-gel processes, where it undergoes hydrolysis and condensation to form silica networks.[3] This property is exploited in the production of thin films, coatings, and specialty glasses. Beyond materials science, the broader class of organosilicon compounds is gaining increasing attention in medicinal chemistry due to their unique physicochemical properties that can enhance the biological activity and pharmacological profiles of small molecules.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial to handle this compound under anhydrous conditions due to its extreme sensitivity to moisture.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₈Si | [1] |
| Molecular Weight | 264.26 g/mol | [1] |
| Appearance | Colorless, hygroscopic crystalline mass | [1] |
| Melting Point | 110-115 °C | [5] |
| Boiling Point | 148 °C at 5-6 mmHg | [1][5] |
| Decomposition Temperature | 160-170 °C (evolves acetic anhydride) | [1] |
| Solubility | Moderately soluble in acetone and benzene. Insoluble in water (reacts violently). | [1] |
| CAS Number | 562-90-3 | [1] |
Synthesis and Reactions of this compound
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of silicon tetrachloride with acetic anhydride.[6][7]
Reaction Scheme:
SiCl₄ + 4(CH₃CO)₂O → Si(OCOCH₃)₄ + 4CH₃COCl
Experimental Protocol:
A detailed procedure for the synthesis of this compound is provided in Inorganic Syntheses, Volume IV.[8] The following is a summary of the key steps:
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place silicon tetrachloride.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the silicon tetrachloride. The reaction is exothermic.
-
Crystallization: Upon standing, large crystals of this compound will form. The mixture is then cooled to induce further crystallization.
-
Isolation and Purification: The supernatant liquid, consisting of acetyl chloride and excess acetic anhydride, is removed. The crude this compound is then purified by recrystallization from acetic anhydride.
Key Reactions of this compound
This compound reacts violently with water to produce silicon dioxide and acetic acid.[1] This rapid hydrolysis is the basis for its use in low-temperature silica formation.
Reaction Scheme:
Si(OCOCH₃)₄ + 2H₂O → SiO₂ + 4CH₃COOH
In the absence of water, this compound reacts with alcohols, such as ethanol, to form silica gel and the corresponding acetate ester.[2]
Reaction Scheme:
Si(OCOCH₃)₄ + 4C₂H₅OH → Si(OH)₄ (gel) + 4CH₃COOC₂H₅
This compound can react with Grignard reagents (R-MgX) to form silicon-carbon bonds, leading to the synthesis of organosilanes. The stepwise replacement of acetate groups allows for the introduction of organic moieties onto the silicon center. For example, the reaction with three equivalents of a Grignard reagent can lead to the formation of an organosilanetriol after hydrolysis.
Experimental Protocol (General):
-
Grignard Reagent Preparation: The Grignard reagent (e.g., phenylmagnesium bromide) is prepared in an anhydrous ether solvent (e.g., diethyl ether or THF) from the corresponding organic halide and magnesium turnings.
-
Reaction with this compound: A solution of this compound in an anhydrous solvent is slowly added to the Grignard reagent at a controlled temperature.
-
Hydrolysis: The reaction mixture is then carefully hydrolyzed with an aqueous acid solution to quench any unreacted Grignard reagent and to hydrolyze the remaining acetate groups to form the silanol.
-
Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The product is then purified by crystallization or chromatography.
Chemical Relatives of this compound
Organosilanetriols
Organosilanetriols (RSi(OH)₃) are compounds containing a silicon atom bonded to one organic group and three hydroxyl groups. They are key intermediates in the synthesis of various organosilicon compounds and can be prepared by the controlled hydrolysis of the corresponding tri-substituted silicon precursors, which can be derived from this compound.
Table 2: Physicochemical Properties of Selected Organosilanetriols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phenylsilanetriol | C₆H₈O₃Si | 156.21 | 135-138 |
| tert-Butylsilanetriol | C₄H₁₂O₃Si | 136.22 | 110-112 |
Experimental Protocol for the Preparation of an Organosilanetriol (General):
-
Synthesis of the Precursor: An organotrialkoxysilane is synthesized by reacting this compound with one equivalent of a Grignard reagent, followed by alcoholysis.
-
Hydrolysis: The organotrialkoxysilane is then carefully hydrolyzed under controlled pH conditions to yield the organosilanetriol.
-
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Silicon-Based Cross-linking Agents
This compound and its derivatives are used as cross-linking agents in the curing of silicone polymers, such as room-temperature-vulcanizing (RTV) silicones. The cross-linking process involves the hydrolysis of the acetoxy groups by ambient moisture to form reactive silanol groups, which then condense with other silanol groups on the polymer chains to form stable siloxane (Si-O-Si) bridges.
Table 3: Common Cross-linking Chemistries in RTV Silicones
| Cure System | Cross-linker Type | By-product | Characteristics |
| Acetoxy | Acetoxysilane | Acetic Acid | Fast cure, good adhesion, corrosive to some metals. |
| Alkoxy | Alkoxysilane | Alcohol | Slower cure, non-corrosive, less odor. |
| Oxime | Oximosilane | Oxime | Good adhesion, low corrosion. |
Role in Drug Development and Signaling Pathways
The incorporation of silicon into small molecules is an emerging strategy in drug discovery to modulate their physicochemical and pharmacological properties.[4] Organosilicon compounds can exhibit enhanced metabolic stability, increased lipophilicity, and altered target-binding affinities compared to their carbon analogues.
A notable example of the application of organosilicon compounds in modulating signaling pathways is in the development of novel pain therapeutics. Researchers have designed and synthesized silyl analogues of known antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8] TRPV1 is a non-selective cation channel that plays a crucial role in the transmission of pain signals. By replacing a key carbon atom with silicon in the antagonist molecule, it is possible to fine-tune the compound's interaction with the ion channel, potentially leading to improved potency and a better side-effect profile. This "silicon switch" approach highlights the potential of organosilicon chemistry to generate novel drug candidates that can modulate the activity of critical signaling proteins like ion channels.
Conclusion
This compound is a highly reactive and versatile compound with significant applications in materials science, primarily as a precursor for silica-based materials. Its chemistry, along with that of its relatives such as organosilanetriols and silicon-based cross-linking agents, offers a rich field for further exploration. Moreover, the emerging role of organosilicon compounds in drug discovery, particularly in the modulation of signaling pathways, opens up new avenues for the development of novel therapeutics. The detailed experimental protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers and professionals working in these dynamic fields.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. scispace.com [scispace.com]
- 3. Mechanistic Insights into the Modulation of Voltage-Gated Ion Channels by Inhalational Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 7. Inorganic Syntheses, Volume 4 - Google Books [books.google.com]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
A Technical Guide to the Core Principles of Silicon Chemistry
For researchers, scientists, and professionals in drug development, a deep understanding of the fundamental principles of elemental chemistry is paramount. This technical guide provides an in-depth exploration of the core tenets of silicon chemistry, offering a comparative analysis with carbon, detailing the properties and synthesis of key silicon-based compounds, and presenting relevant experimental methodologies.
The Silicon Atom: Electronic Structure and Bonding
Silicon (Si), with the atomic number 14, resides in Group 14 of the periodic table, directly below carbon. Its electron configuration is 1s²2s²2p⁶3s²3p², with four valence electrons in its outermost shell. This tetravalent nature is the foundation of its chemical behavior, allowing it to form four covalent bonds to achieve a stable electron octet, similar to carbon.
To form these four bonds, the 3s and 3p orbitals of a silicon atom hybridize to form four equivalent sp³ hybrid orbitals. These orbitals are arranged in a tetrahedral geometry, which is the characteristic structure for many silicon compounds.
A Tale of Two Elements: Silicon vs. Carbon
While silicon and carbon share the same group in the periodic table and a valency of four, their chemistries exhibit significant differences. These distinctions primarily arise from differences in atomic size, electronegativity, and the relative strengths of their bonds with other elements.
| Property | Silicon (Si) | Carbon (C) | Reference |
| Atomic Radius (pm) | 117.6 | 77.2 | |
| Electronegativity (Pauling Scale) | 1.90 | 2.55 | |
| Bond Energy (kJ/mol) | |||
| Si-Si | 222-230 | C-C: 346 | |
| Si-H | ~323 | C-H: ~413 | |
| Si-O | 462 | C-O: 358 | |
| Si-C | ~301 | C-C: 346 | |
| Si-F | 582 | C-F: 485 | |
| Bond Length (Å) | |||
| Si-C | 1.89 | C-C: 1.54 |
The larger atomic radius and lower electronegativity of silicon result in longer and weaker Si-Si bonds compared to C-C bonds, making long polysilane chains less stable than their alkane counterparts. Conversely, the Si-O bond is significantly stronger than the C-O bond, which is a defining feature of silicon chemistry and accounts for the prevalence and stability of siloxanes and silicates. Furthermore, silicon's ability to utilize its 3d orbitals allows it to have coordination numbers higher than four, a feature not typically observed in carbon chemistry.
Key Classes of Silicon Compounds
The versatility of silicon chemistry is showcased in several important classes of compounds, each with distinct structures and applications.
Silanes
Silanes are silicon hydrides, with the simplest being silane (SiH₄), the silicon analog of methane. Organosilanes are compounds containing at least one silicon-carbon bond. They serve as fundamental building blocks in organosilicon chemistry. Chlorosilanes, such as trichlorosilane (HSiCl₃) and dichlorodimethylsilane ((CH₃)₂SiCl₂), are crucial industrial intermediates.
Siloxanes and Silicones
Siloxanes are characterized by a Si-O-Si linkage. They are formed from the hydrolysis of organochlorosilanes. Polysiloxanes, commonly known as silicones, are polymers with a repeating [-R₂Si-O-] backbone. The organic side groups (R) can be varied to modify the properties of the polymer, leading to a wide range of materials from oils and greases to elastomers and resins. Polydimethylsiloxane (PDMS) is one of the most common and versatile silicones.
Foundational Reactions in Silicon Chemistry
Several key reactions underpin the synthesis of the majority of organosilicon compounds.
The Direct Process (Müller-Rochow Process)
The industrial production of organochlorosilanes, the precursors to silicones, is dominated by the Direct Process. This process involves the reaction of an alkyl halide, typically methyl chloride, with elemental silicon at high temperatures in the presence of a copper catalyst.
Hydrolysis of Chlorosilanes
The conversion of chlorosilanes to siloxanes is achieved through hydrolysis. The initially formed silanols (R₃SiOH) are generally unstable and readily condense to form siloxane bonds, releasing water. The stoichiometry of the reactants determines whether cyclic or linear polysiloxanes are formed.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful method for forming Si-C bonds and is often catalyzed by transition metal complexes, particularly those of platinum.
Experimental Protocols
Synthesis of Silicon from Sand (Demonstration)
This protocol outlines a thermite-like reaction to produce elemental silicon. Caution: This reaction is highly exothermic and should be performed with appropriate safety measures, including a safety screen and heat-resistant materials.
Materials:
-
Silver sand (SiO₂, dried overnight)
-
Magnesium powder (fine)
-
2M Hydrochloric acid (HCl)
-
Pyrex test tube, beaker, Bunsen burner
Procedure:
-
Thoroughly mix 1 g of dried silver sand and 1 g of fine magnesium powder.
-
Place the mixture into a Pyrex test tube.
-
Heat one end of the mixture strongly with a roaring Bunsen flame until a glow is observed. The reaction is self-sustaining once initiated.
-
Allow the tube to cool completely for 5-10 minutes.
-
Carefully pour the solid product into a beaker containing 2M HCl. This will dissolve the magnesium oxide and unreacted magnesium.
-
The small pops and flashes observed are due to the reaction of magnesium silicide (a byproduct) with the acid to form silanes, which are pyrophoric in air.
-
The remaining dark solid is elemental silicon.
Synthesis of Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization (AROP)
This protocol describes a method for synthesizing well-defined PDMS, suitable for research applications.
Materials:
-
Hexamethylcyclotrisiloxane (D₃)
-
Anhydrous hexanes
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dimethylchlorosilane (as a terminating agent)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Charge a dry, nitrogen-purged round-bottom flask with D₃ monomer and anhydrous hexanes. Stir until the D₃ is fully dissolved.
-
Under an inert atmosphere, add a calculated amount of n-BuLi initiator via syringe or addition funnel. The ratio of monomer to initiator will determine the target molecular weight.
-
Allow the initiation to proceed for approximately 1 hour at room temperature.
-
Add a small amount of anhydrous THF as a promoter to accelerate the polymerization. The reaction mixture will become more viscous as the polymer chains grow.
-
After the desired polymerization time (can be monitored by GPC), terminate the living polymer chains by adding a slight excess of a terminating agent like dimethylchlorosilane.
-
The resulting polymer solution can be purified by precipitation into a non-solvent like methanol to remove unreacted monomer and initiator residues.
Surface Silanization of Silicon Wafers
This protocol is for modifying a silica or silicon surface with an organosilane to create a self-assembled monolayer.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 v/v mixture of 98% H₂SO₄ and 30% H₂O₂). Extreme Caution: Piranha solution is highly corrosive and reacts violently with organic materials.
-
Deionized water
-
Nitrogen gas
-
Organosilane (e.g., aminopropyltriethoxysilane - APTES)
Methodological & Application
Application Notes and Protocols: Silicon Tetraacetate in Sol-Gel Processes for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of silicon tetraacetate in sol-gel processes, with a specific focus on applications relevant to drug development. The information compiled herein is intended to guide researchers and scientists in the synthesis and application of silica-based materials for advanced drug delivery systems.
Introduction to this compound in Sol-Gel Processes
The sol-gel process is a versatile method for producing solid materials from small molecules, widely used for fabricating metal oxides like silica (SiO₂)[1][2][3]. While traditional sol-gel methods often employ silicon alkoxides like tetraethoxysilane (TEOS) in hydrolytic reactions, non-hydrolytic sol-gel (NHSG) routes offer alternative pathways to material synthesis[4]. This compound, Si(OAc)₄, is a key precursor in certain NHSG processes, particularly in acetamide elimination routes. These methods provide a pathway to creating mesoporous silica materials with properties highly suitable for biomedical applications, including drug delivery[1][2][5].
The use of this compound in a non-hydrolytic context allows for the synthesis of materials with high surface areas and tunable pore sizes, which are critical attributes for effective drug carriers[6]. The resulting silica nanoparticles offer excellent biocompatibility and can be functionalized to achieve controlled and targeted drug release[1][6][7].
Key Properties of Silica Materials from this compound Sol-Gel Processes
The properties of silica materials are critical to their function as drug delivery vehicles. The non-hydrolytic sol-gel synthesis using this compound can be tailored to produce materials with optimal characteristics for loading and releasing therapeutic agents.
| Property | Typical Range/Value | Significance in Drug Delivery |
| Surface Area | > 700 m²/g | A large surface area allows for high drug loading capacity, enabling a greater amount of the therapeutic agent to be adsorbed onto the silica matrix[6]. |
| Pore Volume | > 1 cm³/g | High pore volume provides ample space for drug molecules to be encapsulated within the silica nanoparticles, contributing to a higher loading efficiency[6]. |
| Pore Size | Tunable from nanometers to microns | The pore size can be controlled to accommodate different drug molecules and to modulate the drug release kinetics. |
| Particle Size | 50 - 300 nm | Nanoparticles in this size range are suitable for endocytosis by cells, facilitating targeted drug delivery to specific tissues or cells[7]. |
| Biocompatibility | High | Amorphous silica is generally recognized as safe and biocompatible, minimizing adverse reactions when used in vivo[1]. |
| Surface Chemistry | Rich in silanol groups (Si-OH) | The surface can be easily functionalized with various organic groups to control drug loading, release, and to attach targeting ligands[6]. |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica via Non-Hydrolytic Sol-Gel (NHSG) using this compound
This protocol describes a general procedure for the synthesis of mesoporous silica xerogel using a non-hydrolytic acetamide elimination route.
Materials:
-
This compound (Si(OAc)₄)
-
A suitable metal amide, e.g., Tetrakis(diethylamido)tin (Sn(NEt₂)₄) or Pentakis(dimethylamido)tantalum(V)
-
A surfactant template (e.g., Pluronic P123 or F127)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Inert atmosphere glovebox or Schlenk line
-
Calcination furnace
Procedure:
-
In an inert atmosphere, dissolve the surfactant template in the anhydrous solvent.
-
Add this compound to the solution and stir until fully dissolved.
-
Slowly add the metal amide precursor to the solution. The polycondensation reaction will initiate, leading to the elimination of acetamide and the formation of a gel.
-
Age the gel at a controlled temperature for a specified period to ensure complete reaction.
-
Dry the resulting gel under vacuum to remove the solvent.
-
To remove the surfactant template and create a porous structure, calcine the dried gel in air at a high temperature (e.g., 500 °C). The heating and cooling rates should be carefully controlled to prevent cracking of the material.
-
The resulting white powder is the mesoporous silica xerogel.
Protocol 2: Loading a Model Drug into Mesoporous Silica Nanoparticles
This protocol outlines a common method for loading a therapeutic agent into the synthesized mesoporous silica. The incipient wetness impregnation technique is described here.
Materials:
-
Mesoporous silica nanoparticles (synthesized as per Protocol 1)
-
Model drug (e.g., ibuprofen, doxorubicin)
-
A suitable solvent in which the drug is highly soluble (e.g., ethanol, chloroform)
-
Rotary evaporator
Procedure:
-
Accurately weigh a known amount of the mesoporous silica nanoparticles.
-
Prepare a concentrated solution of the model drug in the chosen solvent. The volume of the drug solution should be equal to or slightly less than the total pore volume of the silica used.
-
Add the drug solution dropwise to the silica powder while continuously mixing. Ensure the powder remains free-flowing and does not become a paste. This step ensures the drug solution is drawn into the pores by capillary action.
-
After the addition is complete, allow the mixture to equilibrate for a few hours.
-
Remove the solvent under reduced pressure using a rotary evaporator. This leaves the drug molecules deposited within the pores of the silica nanoparticles.
-
The drug-loaded silica nanoparticles are then collected and stored in a desiccator.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical procedure to evaluate the release kinetics of a drug from the loaded silica nanoparticles.
Materials:
-
Drug-loaded mesoporous silica nanoparticles (from Protocol 2)
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
A constant temperature shaker bath (37 °C)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for drug concentration analysis
Procedure:
-
Disperse a known amount of the drug-loaded silica nanoparticles in a specific volume of PBS in a sealed container.
-
Place the container in the shaker bath set at 37 °C and agitate at a constant speed.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh, pre-warmed PBS.
-
Centrifuge the collected aliquots to separate any silica particles.
-
Analyze the supernatant for drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile.
Visualizations
Caption: Non-hydrolytic sol-gel synthesis workflow.
Caption: Drug delivery application workflow.
References
- 1. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sol gel method performed for biomedical products implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Property Relationship for Different Mesoporous Silica Nanoparticles and its Drug Delivery Applications: A Review [frontiersin.org]
Application Notes and Protocols: Silicon Tetraacetate in Materials Science
Introduction
Silicon tetraacetate, with the chemical formula Si(CH₃COO)₄, is a highly reactive, crystalline solid that serves as a versatile precursor in materials science.[1][2] Its primary advantage lies in its ability to undergo rapid hydrolysis, even with atmospheric moisture, to form reactive silanol groups (Si-OH).[1][3] This property makes it an excellent alternative to traditional silicon alkoxides (like TEOS) for the low-temperature synthesis of silicon-based materials.[4] It is extremely sensitive to moisture and reacts violently with water.[1] This document outlines key applications, presents relevant data, and provides generalized experimental protocols for its use in research and development.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | References |
| CAS Registry Number | 562-90-3 | [1] |
| Molecular Formula | C₈H₁₂O₈Si | [1] |
| Molecular Weight | 264.26 g/mol | [1] |
| Appearance | Colorless crystalline mass | [1][2] |
| Melting Point | 110-115 °C | [1][4][5] |
| Boiling Point | 148 °C at 6.0 mmHg | [1][4] |
| Solubility | Moderately soluble in acetone and benzene | [1][2] |
| Reactivity | Extremely hygroscopic; reacts violently with water | [1] |
Application 1: Sol-Gel Synthesis of Silica (SiO₂) Materials
Application Note
This compound is an effective precursor for the sol-gel synthesis of silica (SiO₂) gels, powders, and glasses at relatively low temperatures.[4] The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel).[6][7] The high reactivity of the acetate leaving groups with water or alcohol allows for rapid hydrolysis and condensation reactions, forming a three-dimensional silica network.[3][4] This method is particularly useful for producing high-purity silica materials and for encapsulating organic molecules within an inorganic matrix.[3][7] Unlike alkoxide precursors which release alcohol upon hydrolysis, this compound releases acetic acid, which can also act as a catalyst for the condensation step.[5]
Experimental Protocol: Preparation of Silica Gel
This protocol describes a generalized, non-hydrolytic method for preparing a silica gel.
Materials:
-
This compound (Si(OAc)₄), 98%
-
Anhydrous ethanol (EtOH)
-
Inert atmosphere glovebox or Schlenk line
-
Stirring plate and magnetic stir bar
-
Beaker or flask
-
Drying oven
Procedure:
-
Handling Precautions: Due to its extreme hygroscopicity, all manipulations of this compound should be performed under an inert, dry atmosphere (e.g., nitrogen or argon).[1]
-
Dissolution: In the inert atmosphere, dissolve a known quantity of this compound in a beaker containing anhydrous ethanol. A typical starting molar ratio could be 1:4 (Si(OAc)₄:EtOH). The reaction forms silica and ethyl acetate.[4]
-
Sol Formation: Stir the solution at room temperature. The solution will gradually increase in viscosity as the sol forms through polycondensation reactions.
-
Gelation: Continue stirring until the solution forms a rigid, non-flowing gel. The time required for gelation can range from minutes to hours, depending on concentration and temperature.
-
Aging: Cover the vessel and allow the gel to age at room temperature for 24-48 hours. This step strengthens the silica network by allowing further condensation reactions to occur.
-
Drying: Transfer the aged gel to a drying oven. Heat the gel slowly (e.g., at 60-80 °C) to remove the solvent and byproducts (ethyl acetate). Rapid heating may cause the gel to fracture.
-
Final Product: The resulting product is a porous silica xerogel. Further heat treatment (calcination) at higher temperatures can be performed to remove residual organics and densify the material.
Caption: Workflow for sol-gel synthesis of silica xerogel.
Application 2: Precursor for Silicon Dioxide (SiO₂) Thin Films
Application Note
This compound is a viable precursor for depositing thin films of silicon dioxide, which are critical components in electronic devices like semiconductors and solar cells.[3] It can be used in chemical vapor deposition (CVD) techniques, including direct photochemical vapor deposition.[4] Its utility as a low-temperature precursor is advantageous as it allows for film deposition on thermally sensitive substrates.[4] The vapor of this compound can be decomposed thermally or photochemically to deposit a conformal layer of SiO₂ onto a substrate.
Experimental Protocol: Conceptual Photochemical Vapor Deposition (P-CVD)
This protocol provides a conceptual outline for depositing a SiO₂ thin film. Specific parameters (temperature, pressure, UV wavelength, flow rates) must be optimized empirically for the specific CVD reactor in use.
Equipment:
-
CVD reactor with a UV transparent window (e.g., quartz)
-
Substrate heater
-
Low-pressure vacuum system
-
Mass flow controllers for carrier gas
-
A precursor delivery system (bubbler) for this compound, heated to maintain vapor pressure
-
UV light source (e.g., excimer lamp)
Procedure:
-
Substrate Preparation: Clean the desired substrate (e.g., a silicon wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
System Setup: Place the substrate on the heater within the CVD chamber. Evacuate the chamber to a base pressure (e.g., <10⁻⁶ Torr).
-
Precursor Delivery: Heat the this compound source to a controlled temperature (e.g., 80-100 °C) to generate sufficient vapor pressure.
-
Deposition: a. Introduce an inert carrier gas (e.g., Argon) through the heated precursor bubbler to transport the Si(OAc)₄ vapor into the reaction chamber. b. Heat the substrate to the desired deposition temperature (e.g., 100-200 °C). c. Irradiate the chamber with the UV light source. The UV photons will induce photolytic decomposition of the this compound on or near the substrate surface. d. The precursor decomposes, depositing a SiO₂ film while volatile organic byproducts are pumped away.
-
Termination: Once the desired film thickness is achieved, turn off the UV source and stop the precursor flow.
-
Cool Down: Allow the substrate to cool to room temperature under vacuum or in an inert gas flow before removal.
Caption: Logical flow for SiO₂ thin film deposition via P-CVD.
Application 3: Crosslinking Agent for Polymers
Application Note
This compound is used as a crosslinking agent, particularly for polymers containing hydroxyl groups, such as silicones (e.g., RTV silicone), polyethers, and polyesters.[3][8][9] Crosslinking creates a three-dimensional polymer network, which significantly enhances mechanical properties like tensile strength, tear resistance, and thermal stability.[8][9] The mechanism involves the reaction of the this compound with the terminal hydroxyl groups of the polymer chains.[10] Each molecule of Si(OAc)₄ can potentially react with up to four polymer chains, leading to the formation of durable Si-O-Si bonds and the release of acetic acid as a byproduct.[10] This chemistry is fundamental to the curing of some one-component RTV silicone sealants.[10]
Experimental Protocol: Crosslinking of a Hydroxyl-Terminated Silicone Polymer
This protocol provides a general procedure for using this compound to crosslink a hydroxyl-terminated polydimethylsiloxane (PDMS-OH).
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a known molecular weight.
-
This compound (crosslinker).
-
A moisture-free solvent (e.g., anhydrous toluene), if needed to reduce viscosity.
-
A mixing vessel and stirrer (mechanical or manual).
-
A mold for casting the polymer.
Procedure:
-
Preparation: Ensure all glassware and reagents are dry, as premature reaction with moisture will consume the crosslinker.
-
Polymer Preparation: Place a known mass of PDMS-OH into the mixing vessel. If the polymer is too viscous, add a minimal amount of anhydrous solvent to facilitate mixing.
-
Crosslinker Calculation: Calculate the stoichiometric amount of this compound required. The molar ratio of Si(OAc)₄ to the hydroxyl end-groups of the polymer will determine the crosslink density. A common starting point is a 2:1 ratio of acetate groups to hydroxyl groups.
-
Mixing: Vigorously mix the PDMS-OH while slowly adding the calculated amount of this compound. The release of acetic acid indicates the reaction is proceeding.[10] Continue mixing until the blend is homogeneous.
-
Casting and Curing: Pour the mixture into a mold and allow it to cure. Curing is often done at room temperature and is accelerated by ambient moisture, which hydrolyzes any remaining acetate groups. The curing process can take several hours to a full day.
-
De-molding: Once the polymer is fully cured (forms a solid, elastic rubber), it can be removed from the mold. A post-curing step in an oven (e.g., at 80 °C) can be performed to complete the reaction and remove any residual acetic acid.
Caption: Mechanism of polymer crosslinking with this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound [chemister.ru]
- 3. innospk.com [innospk.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. US2566347A - Silicon acylates - Google Patents [patents.google.com]
- 6. Sol–gel process - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. silicorex.com [silicorex.com]
- 9. Crosslinking [evonik.com]
- 10. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Application Notes: Preparation of Silica Gel Using Silicon Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica gel is a porous, amorphous form of silicon dioxide that possesses a high surface area, making it a critical material in various scientific and industrial applications, including chromatography, catalysis, drug delivery, and as a desiccant. While commonly synthesized from alkoxysilanes like tetraethoxysilane (TEOS), the use of silicon tetraacetate (Si(OAc)4), also known as tetraacetoxysilane, offers an alternative route, particularly in non-hydrolytic sol-gel (NHSG) processes. This document provides a detailed protocol for the preparation of silica gel from this compound, summarizing key data and outlining the underlying chemical transformations.
Core Principles
The synthesis of silica gel from this compound is a sol-gel process that involves two primary steps: hydrolysis and condensation. In the presence of water, this compound hydrolyzes to form silanol groups (Si-OH) and acetic acid as a byproduct. These silanol groups then undergo condensation reactions with each other to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network structure known as a gel. The properties of the final silica gel, such as pore size, surface area, and particle size, are influenced by factors like temperature, pH, and the concentration of reactants.
Experimental Protocol: Non-Hydrolytic Sol-Gel (NHSG) Synthesis
This protocol is a representative method for the synthesis of mesoporous silica, adapted from procedures involving this compound in non-aqueous conditions.
Materials:
-
This compound (Si(OAc)4)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
A suitable co-reactant/catalyst (e.g., a metal alkoxide or amide if preparing a mixed oxide, or a controlled source of water for pure silica)
-
Surfactant template (e.g., Pluronic P123 or F127) for mesoporous structures (optional)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Precursor Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the surfactant template (if used) in the anhydrous solvent.
-
Addition of Silicon Precursor: While stirring, add the this compound to the surfactant solution.
-
Initiation of Gelation: Add the co-reactant or a controlled amount of water to initiate the sol-gel reaction. For a non-hydrolytic approach with a co-reactant like a metal amide, the reaction proceeds via elimination of byproducts like acetamide.
-
Aging and Gelation: Seal the reaction vessel and heat it in an oven at a controlled temperature (e.g., 160°C) for an extended period (e.g., 72 hours) to allow for complete gelation.
-
Drying: After cooling, the resulting gel is dried under vacuum at a moderate temperature (e.g., 60°C) overnight to remove the solvent and volatile byproducts.
-
Calcination: To remove the organic template and ensure the formation of a stable silica network, the dried gel is calcined in a furnace. The temperature is ramped up slowly (e.g., 5°C/min) to a final temperature of around 500°C and held for several hours in the presence of air.
Data Summary
The following table summarizes typical quantitative data for silica gels, with specific values for materials prepared from this compound where available.
| Property | Value | Notes |
| Yield | Varies | The yield is dependent on the specific reaction conditions and the efficiency of the washing and drying steps. |
| Surface Area | 476 m²/g | This value is reported for mesoporous tin silicate xerogels prepared using this compound.[1] Typical surface areas for silica gels can range from 300 to 800 m²/g. |
| Pore Size | Varies (typically 2-50 nm) | The pore size can be tailored by using different templating agents and by controlling the aging and drying conditions. |
| Particle Size | Varies (nm to µm) | The particle size is influenced by the reaction kinetics, including the rate of hydrolysis and condensation. |
| Density | ~2.2 g/cm³ | This is the approximate density of amorphous silica. |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of silica gel from this compound.
Caption: Experimental workflow for silica gel synthesis.
Chemical Transformation Pathway
The diagram below outlines the fundamental chemical reactions: hydrolysis of this compound to form silanols and their subsequent condensation to build the silica network.
Caption: Hydrolysis and condensation of this compound.
References
Application Notes and Protocols: The Role of Silicon Tetraacetate in Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Silicon tetraacetate, Si(OCOCH₃)₄, is a versatile reagent with emerging applications in pharmaceutical production. Its utility stems from its reactivity as an acetylating agent and its role as a precursor to high-purity silica. These properties make it a valuable tool in the synthesis of pharmaceutical intermediates and the preparation of materials for purification processes.
Application: Acetylating Agent for Amine-Containing Pharmaceutical Intermediates
This compound serves as a highly efficient and mild acetylating agent for amines. This is particularly relevant in pharmaceutical synthesis where the protection of amine functionalities or the synthesis of amide-containing active pharmaceutical ingredients (APIs) is a common requirement. The reaction proceeds rapidly under mild conditions, offering a significant advantage over traditional methods that may require harsher reagents or longer reaction times.
A key example of this application is the acetylation of morpholine, a common scaffold in drug molecules. This compound has been shown to achieve complete conversion of morpholine to 4-acetylmorpholine.[1][2]
Quantitative Data: Acetylation of Morpholine
| Reactant | Reagent | Solvent | Temperature | Time | Conversion |
| Morpholine | This compound | THF | 0 °C | 10 min | 99%[2] |
Experimental Protocol: Acetylation of Morpholine
This protocol is based on the reported high-yield acetylation of morpholine using this compound.[1][2]
Materials:
-
This compound (Si(OAc)₄)
-
Morpholine
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous THF to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add morpholine to the cooled THF with stirring.
-
Slowly add a stoichiometric amount of this compound to the solution.
-
Continue stirring the reaction mixture at 0 °C for 10 minutes.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-acetylmorpholine.
Caption: Experimental workflow for the acetylation of morpholine.
Application: Precursor for High-Purity Silica Gel in Chromatography
This compound's ability to easily hydrolyze in the presence of water to form silanol groups makes it an excellent precursor for the production of silica gel.[3] In the pharmaceutical industry, high-purity silica gel is essential for chromatographic purification of drug substances and intermediates. The sol-gel process using this compound allows for the synthesis of silica with controlled pore size and surface area, which are critical parameters for achieving optimal separation performance.
While detailed protocols for the direct preparation of pharmaceutical-grade silica gel from this compound for chromatography columns are not widely published in the available literature, the underlying chemistry provides a basis for its use in this application. The hydrolysis and condensation of this compound lead to the formation of a silica network.
Signaling Pathway: Hydrolysis and Condensation of this compound
Caption: Formation of silica gel from this compound.
Application: Synthesis of Silicon-Containing Drugs and Building Blocks
The incorporation of silicon into drug molecules, often referred to as the "silicon switch," is a strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug.[4][5][6] While direct synthesis of such drugs from this compound is not a common approach, it can be a valuable reagent in the synthesis of silicon-containing building blocks.[5] These building blocks are then used in the assembly of the final drug molecule.
The use of this compound in this context is still an area of active research. Its reactivity can be harnessed to introduce acetylated silicon moieties or to facilitate other transformations in the synthesis of complex organosilicon compounds.
Logical Relationship: Silicon in Drug Discovery
Caption: Role of silicon compounds in modern drug discovery.
References
- 1. Silicon compounds as stoichiometric coupling reagents for direct amidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01003D [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. innospk.com [innospk.com]
- 4. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 6. repository.up.ac.za [repository.up.ac.za]
Revolutionizing Semiconductor Fabrication: Low-Temperature SiO2 Production Using Silicon Tetraacetate
Pasadena, CA – The quest for smaller, more efficient, and temperature-sensitive electronic components has driven significant research into low-temperature fabrication methods. A promising approach for the deposition of high-quality silicon dioxide (SiO2) thin films, a cornerstone of the semiconductor industry, involves the use of silicon tetraacetate as a precursor. This method offers a viable and safer alternative to traditional high-temperature thermal oxidation and other precursor-based techniques, enabling the integration of SiO2 layers in advanced electronic and drug-delivery devices without compromising thermally sensitive underlying structures.
This compound stands out as a non-toxic and easy-to-handle precursor that facilitates the formation of SiO2 films at temperatures as low as 150°C. This low thermal budget is critical for the fabrication of next-generation devices, including flexible electronics and sophisticated drug delivery systems where temperature-sensitive polymers or biological molecules are present. The deposition can be achieved through various methods, including chemical vapor deposition (CVD) and sol-gel processes, offering versatility in manufacturing.
The underlying chemistry of this process hinges on the hydrolysis of this compound. In the presence of water, it readily reacts to form reactive silanol groups (Si-OH), which then undergo condensation to form a stable silicon dioxide network. This straightforward reaction mechanism allows for precise control over the film's properties.
Application Notes
This compound is an effective precursor for creating dielectric layers in transistors, capacitors, and other microelectronic components. Its low-temperature deposition process is particularly advantageous for creating interlayer dielectrics in multi-layered integrated circuits, preventing thermal damage to previously fabricated layers. In the realm of drug development, this method can be employed to encapsulate temperature-sensitive therapeutic agents within a biocompatible silica matrix, allowing for controlled release. The ability to deposit SiO2 on a variety of substrates, including polymers, opens up new possibilities for the development of innovative medical devices and sensors.
Experimental Protocols
Chemical Vapor Deposition (CVD) Protocol for SiO2 Thin Film Deposition
This protocol outlines a general procedure for the low-pressure chemical vapor deposition (LPCVD) of SiO2 thin films using this compound.
1. Substrate Preparation:
- Begin with a clean silicon wafer or other suitable substrate.
- Perform a standard RCA clean to remove organic and inorganic contaminants.
- Dry the substrate thoroughly with a nitrogen gun and place it in the CVD reaction chamber.
2. Deposition Process:
- Heat the this compound precursor to a temperature that ensures a sufficient vapor pressure for deposition.
- Maintain the substrate at the desired deposition temperature, typically between 150°C and 300°C.
- Introduce the this compound vapor into the reaction chamber using an inert carrier gas, such as nitrogen or argon.
- Introduce water vapor as a co-reactant to facilitate the hydrolysis reaction.
- Control the chamber pressure to optimize film uniformity and deposition rate.
- The deposition time will determine the final thickness of the SiO2 film.
3. Post-Deposition:
- After the desired film thickness is achieved, stop the precursor and water vapor flow.
- Allow the substrate to cool down to room temperature under a continuous flow of inert gas.
- The wafer can then be removed for characterization.
Sol-Gel Protocol for SiO2 Nanoparticle Synthesis
This protocol provides a general method for synthesizing SiO2 nanoparticles from this compound.
1. Sol Preparation:
- In a reaction vessel, dissolve this compound in a suitable solvent, such as ethanol.
- In a separate container, prepare a solution of water and a catalyst (e.g., a small amount of acid or base) in ethanol.
2. Hydrolysis and Condensation:
- Slowly add the water-catalyst solution to the this compound solution while stirring vigorously.
- The hydrolysis of this compound will be initiated, leading to the formation of silicic acid.
- Continued stirring will promote the condensation of silicic acid molecules to form a sol of silica nanoparticles.
3. Gelation and Aging:
- Allow the sol to age, during which the nanoparticles will continue to grow and cross-link, eventually forming a gel. The aging time can be varied to control the final particle size.
4. Drying and Calcination:
- Dry the gel to remove the solvent and residual organic byproducts. This can be done at a moderate temperature (e.g., 60-120°C).
- To obtain a pure, dense SiO2 material, the dried gel is typically calcined at a higher temperature (e.g., 400-800°C) to remove any remaining organic residues and promote further condensation.
Quantitative Data Summary
The properties of SiO2 films are highly dependent on the deposition method and parameters. The following tables summarize typical ranges for key properties of SiO2 films.
| Property | Value | Deposition Method | Reference |
| Refractive Index | 1.400 - 1.461 | SAPCVD (TEOS) | --INVALID-LINK--[1] |
| ~1.46 (decreases with pressure) | LPCVD (TEOS) | --INVALID-LINK--[2] | |
| 1.37 - 1.52 | RF Sputtering | --INVALID-LINK--[3] | |
| Density (g/cm³) | Increases with annealing | LPCVD (TEOS) | --INVALID-LINK--[2] |
| 1.91 - 2.38 | RF Sputtering | --INVALID-LINK--[3] | |
| 2.25 - 2.49 | PEALD | --INVALID-LINK--[4] | |
| Dielectric Constant | 3.84 - 4.2 | PECVD (TEOS) | --INVALID-LINK--[5] |
| Breakdown Field (MV/cm) | 4.7 - 9.2 | PECVD (TEOS) | --INVALID-LINK--[5] |
| Grain Size (nm) | 24.1 - 55.1 | Hydrothermal | --INVALID-LINK--[6] |
| Energy Band Gap (eV) | 1.937 - 1.976 | Hydrothermal | --INVALID-LINK--[6] |
Visualizing the Process
To better understand the workflow and reaction mechanism, the following diagrams have been generated.
References
- 1. wseas.us [wseas.us]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of the SiOx Film with Different Stoichiometry by Plasma-Enhanced Atomic Layer Deposition and Its Application in SiOx/SiO2 Super-Lattice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijeais.org [ijeais.org]
Application Notes and Protocols for the Hydrolysis of Silicon Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon tetraacetate [Si(OCOCH₃)₄] is a versatile precursor for the synthesis of high-purity silica (silicon dioxide, SiO₂). Its hydrolysis offers a controlled route to produce silicic acid and subsequently hydrated silica, which has applications in various fields, including as a carrier for active pharmaceutical ingredients, a chromatographic support, and in the formation of ceramic and glass materials. This document provides a detailed experimental protocol for the hydrolysis of this compound and the subsequent precipitation of hydrated silica, based on established procedures.
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not extensively available in the public domain, the following table summarizes typical properties of hydrated silica produced through wet precipitation methods, which are analogous to the protocol described below. This data is provided for illustrative purposes.
| Parameter | Value | Analytical Method |
| Physical Appearance | White, amorphous powder | Visual Inspection |
| Silicon Dioxide (SiO₂) Content | > 98% (on a dry basis) | Gravimetric Analysis |
| Surface Area (BET) | 150 - 700 m²/g[1] | Nitrogen Adsorption |
| Particle Size (Aggregates) | 1 - 40 µm[1] | Laser Diffraction |
| pH (5% aqueous slurry) | 6.0 - 7.5 | pH Meter |
| Loss on Drying | 4.0 - 8.0% | Thermogravimetric Analysis (TGA) |
| Purity (Metals) | < 500 ppm[1] | Inductively Coupled Plasma (ICP) |
Experimental Protocols
This protocol is based on the hydrolysis method described in U.S. Patent 2,566,347.[2]
Objective: To synthesize hydrated silica from this compound via hydrolysis and subsequent precipitation.
Materials:
-
This compound (Si(OCOCH₃)₄), 98%
-
Deionized Water, cold (4-8 °C)
-
Ammonium Hydroxide (NH₄OH), 28-30% solution
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
Part 1: Hydrolysis of this compound
-
Place a beaker containing a measured volume of cold deionized water on a magnetic stirrer in a well-ventilated fume hood.
-
Begin rapid stirring of the cold water.
-
Slowly add a stoichiometric amount of this compound to the rapidly stirred cold water through a dropping funnel. The this compound will hydrolyze to form a solution of silicic acid and acetic acid.[2] The resulting solution should be clear.
Part 2: Precipitation of Hydrated Silica
-
While continuing to stir the silicic acid solution, slowly add ammonium hydroxide solution dropwise.
-
Monitor the pH of the solution. Continue adding ammonium hydroxide until the solution becomes basic (pH > 7).
-
Upon basification, a gelatinous precipitate of hydrated silica will begin to form.[2]
-
Continue stirring for approximately 5-10 minutes to ensure complete precipitation.[2]
Part 3: Isolation and Drying of Hydrated Silica
-
Separate the hydrated silica precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate with deionized water to remove any residual ammonium acetate and other soluble impurities.
-
Dry the washed precipitate in a drying oven at 110-120 °C until a constant weight is achieved.
-
The final product is a fine, white, amorphous powder of hydrated silica.[1]
Safety Precautions:
-
This compound is corrosive and reacts with moisture. Handle it in a dry, inert atmosphere if possible. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The hydrolysis reaction produces acetic acid. Perform the experiment in a well-ventilated fume hood.
-
Ammonium hydroxide is corrosive and has a strong odor. Handle it with care in a fume hood.
Characterization of Products
The resulting hydrated silica can be characterized using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the Si-O-Si and Si-OH functional groups.
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the silica.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To analyze the morphology and particle size of the silica.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the surface area of the porous silica.
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.
Visualizations
Caption: Experimental workflow for the synthesis of hydrated silica.
Caption: Generalized mechanism of this compound hydrolysis and condensation.
References
Application Notes and Protocols for the Preparation of Porous Supports using Silicon Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous silica-based materials using silicon tetraacetate via non-hydrolytic sol-gel (NHSG) methods. The described techniques offer a versatile platform for creating materials with tunable porosity and composition, which are of significant interest for applications in catalysis, adsorption, and as supports for drug delivery systems.
Introduction to Non-Hydrolytic Sol-Gel (NHSG) Synthesis
The non-hydrolytic sol-gel process is a powerful method for preparing metal oxides and hybrid materials in the absence of water. When using this compound, Si(OAc)₄, as a precursor, the NHSG approach offers several advantages over traditional hydrolytic methods:
-
Avoidance of Water: This method is ideal for the synthesis of water-sensitive materials and allows for better control over the condensation process.
-
Homogeneity: NHSG routes often lead to a more homogeneous distribution of different metal atoms in mixed-oxide materials.
-
Control over Porosity: The reaction conditions can be tuned to control the pore size, pore volume, and surface area of the resulting materials.
-
Versatility: A variety of co-reactants can be used with this compound to introduce different functionalities and create diverse porous architectures.
Two primary NHSG pathways involving this compound are highlighted in these notes: the Acetamide Elimination Route for the synthesis of metallosilicates and the Acetic Acid Elimination Route for preparing porous organosilicates.
Data Presentation: Properties of Porous Supports
The following tables summarize the key quantitative data for porous materials synthesized using this compound, as reported in the literature.
Table 1: Properties of Mesoporous Metallosilicates prepared via Acetamide Elimination
| Material Composition | Co-reactant | Template | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Ta-SiO₂ | Pentakis(dimethylamido)tantalum(V) | Pluronic | 600 - 1000 | 0.6 - 1.0 | 4 |
| Sn-SiO₂ | Tetrakis(diethylamido)tin | Pluronic P123 or F127 | 476 | - | - |
Table 2: Properties of Porous Silicophosphates prepared via Ester Elimination
| Material Composition | Co-reactant | Template | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Silicophosphate | Tris(trimethylsilyl) phosphate | None | 230 - 568 | - | - |
Table 3: Properties of Porous Organosilicates prepared via Acetic Acid Elimination
| Material Composition | Co-reactant | Template | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Aromatic Organosilicate | 1,3,5-Trihydroxybenzene | None | up to 990 | up to 1.36 | - |
Experimental Protocols
The following are detailed protocols for the synthesis of porous supports using this compound.
Protocol 1: Synthesis of Mesoporous Tantalum Silicate (Ta-SiO₂) via Acetamide Elimination
This protocol is based on the non-hydrolytic sol-gel reaction between this compound and pentakis(dimethylamido)tantalum(V).[1]
Materials:
-
This compound (Si(OAc)₄)
-
Pentakis(dimethylamido)tantalum(V) (Ta(NMe₂)₅)
-
Pluronic® surfactant (e.g., P123)
-
Anhydrous toluene
Procedure:
-
In a glovebox under an inert atmosphere, dissolve the desired amount of Pluronic® surfactant in anhydrous toluene.
-
Add this compound to the surfactant solution and stir until fully dissolved.
-
Slowly add pentakis(dimethylamido)tantalum(V) to the reaction mixture while stirring. The molar ratio of Si:Ta can be varied to achieve the desired composition.
-
Continue stirring the mixture at room temperature. Gelation time will vary depending on the specific concentrations.
-
After gelation, age the gel at room temperature for 24 hours.
-
Dry the gel under vacuum to remove the solvent and byproducts.
-
To remove the surfactant template, calcine the dried xerogel in air. A typical calcination procedure involves ramping the temperature to 500 °C and holding for several hours.
Protocol 2: Synthesis of Mesoporous Tin Silicate (Sn-SiO₂) via Acetamide Elimination
This protocol describes the synthesis of mesoporous tin silicate xerogels.[1]
Materials:
-
This compound (Si(OAc)₄)
-
Tetrakis(diethylamido)tin (Sn(NEt₂)₄)
-
Pluronic® P123 or F127
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Under an inert atmosphere, dissolve Pluronic® P123 or F127 in the anhydrous solvent.
-
Add this compound to the solution and stir.
-
Introduce tetrakis(diethylamido)tin to the mixture. The reaction leads to the elimination of acetamide and the formation of Si-O-Sn linkages.
-
Allow the mixture to gel at room temperature.
-
After gelation, age the gel for a specified period (e.g., 24 hours).
-
Dry the gel in a vacuum to obtain the xerogel.
-
Remove the template by calcination in air at 500 °C to yield the mesoporous tin silicate.
Protocol 3: Synthesis of Porous Aromatic Organosilicates via Acetic Acid Elimination
This protocol details the synthesis of highly porous hybrid organosilicate materials.
Materials:
-
This compound (Si(OAc)₄)
-
1,3,5-Trihydroxybenzene
-
Anhydrous solvent (e.g., tetrahydrofuran)
Procedure:
-
In a moisture-free environment, dissolve 1,3,5-trihydroxybenzene in the anhydrous solvent.
-
Add this compound to the solution. The reaction proceeds via the elimination of acetic acid.
-
Stir the reaction mixture at room temperature until a gel is formed.
-
Age the gel to allow for further condensation.
-
Remove the solvent and the acetic acid byproduct by drying under vacuum to obtain the porous organosilicate xerogel.
Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Workflow for Acetamide Elimination Route.
Caption: Workflow for Acetic Acid Elimination Route.
Caption: Logical Flow of Porous Support Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Silicon Tetraacetate Synthesis
Welcome to the technical support center for silicon tetraacetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reaction of silicon tetrachloride with acetic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Silicon tetrachloride and this compound are extremely sensitive to moisture, which can lead to the formation of silicon dioxide and acetic acid.[1] | Ensure all glassware is thoroughly dried in an oven before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous reactants. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing. | Increase the reaction time and ensure vigorous stirring to maintain a homogeneous reaction mixture. Gently heating the reaction mixture can also promote completion. | |
| Loss of Product During Workup: this compound can be lost during filtration or transfer due to its crystalline nature and adherence to glassware. | Handle the crystalline product carefully. Use a minimal amount of a suitable dry, non-polar solvent to aid in the complete transfer of the product. | |
| Product is a Yellowish Solid Instead of White Crystals | Presence of Impurities: The yellow discoloration can indicate the presence of impurities, potentially from side reactions or contaminated starting materials. | Purify the product by recrystallization. A recommended method is to dissolve the crude product in warm acetic anhydride, filter the hot solution, and allow it to cool slowly to form colorless crystals.[1] |
| Decomposition: The product may have started to decompose due to excessive heating during the reaction or purification. This compound decomposes at temperatures above 160°C. | Carefully control the temperature during the reaction and purification steps, ensuring it does not exceed the decomposition temperature. | |
| Product is Difficult to Filter | Fine Crystal Size: Rapid crystallization can lead to the formation of very fine crystals that can clog filter paper. | To obtain larger crystals that are easier to filter, allow the product to crystallize slowly from the reaction mixture or during recrystallization. This can be achieved by slow cooling. |
| Formation of a Solid Mass in the Reaction Flask | Product Crystallizing Out of Solution: If the reaction is run in a solvent where the product has low solubility at the reaction temperature, it may crystallize out, making stirring difficult. | Choose a solvent in which the product is soluble at the reaction temperature but less soluble at lower temperatures for efficient isolation. Alternatively, perform the reaction at a slightly elevated temperature to keep the product in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The most critical factor is the rigorous exclusion of moisture from the reaction system. Both the starting material, silicon tetrachloride, and the product, this compound, are highly susceptible to hydrolysis. Any moisture present will lead to the formation of silicon dioxide as a byproduct, significantly reducing the yield of the desired product.
Q2: Can I use acetic acid instead of acetic anhydride for the synthesis?
A2: While the reaction of silicon tetrachloride with acetic acid to produce this compound is known, the reaction with acetic anhydride is a well-established and reliable method. The reaction with acetic anhydride is often preferred as it avoids the formation of HCl as a byproduct, which can complicate the reaction and workup.
Q3: My final product has a strong smell of acetic acid. What should I do?
A3: A strong odor of acetic acid suggests the presence of residual acetic anhydride or that some hydrolysis of the product has occurred. To remove residual acetic anhydride, the crystalline product can be washed with a dry, inert solvent like diethyl ether or petroleum ether and then dried under vacuum.
Q4: What is the best way to store this compound?
A4: this compound is extremely hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator with a suitable drying agent or in a glovebox).
Q5: The reaction seems to stall before all the silicon tetrachloride has reacted. What can I do?
A5: Ensure that the stoichiometry of the reactants is correct. A slight excess of acetic anhydride is often used to ensure the complete conversion of silicon tetrachloride. Additionally, gentle warming and efficient stirring can help to drive the reaction to completion.
Data Presentation
Table 1: Reactant Quantities and Theoretical Yield for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Silicon Tetrachloride (SiCl₄) | 169.90 | 255 | 1.5 | 1 |
| Acetic Anhydride ((CH₃CO)₂O) | 102.09 | 704 | 6.9 | 4.6 |
| Product | ||||
| This compound (Si(OOCCH₃)₄) | 264.26 | 396.4 (Theoretical) | 1.5 | - |
Note: A 15% excess of acetic anhydride is used in this protocol.[1]
Experimental Protocols
Synthesis of this compound from Silicon Tetrachloride and Acetic Anhydride
This procedure is adapted from the method described by J. H. Balthis in Inorganic Syntheses, Volume 4.[1]
Materials:
-
Silicon Tetrachloride (SiCl₄): 255 g (1.5 moles)
-
Acetic Anhydride ((CH₃CO)₂O): 704 g (6.9 moles, 15% excess)
-
All glassware must be scrupulously dried in an oven at 120°C for at least 4 hours and cooled in a desiccator before use.
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. All openings should be protected from atmospheric moisture with drying tubes filled with a suitable desiccant (e.g., calcium chloride).
-
Charge the flask with 704 g of acetic anhydride.
-
Begin stirring the acetic anhydride and slowly add 255 g of silicon tetrachloride from the dropping funnel. The addition should be carried out at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and gently heat it to maintain reflux for a short period to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature. As it cools, this compound will crystallize out of the solution.
-
Cool the mixture further in an ice bath to maximize the precipitation of the product.
-
Collect the crystalline product by filtration using a Büchner funnel. It is important to perform this step quickly to minimize exposure to atmospheric moisture.
-
Wash the crystals with a small amount of cold, dry diethyl ether or petroleum ether to remove any residual acetic anhydride and acetyl chloride.
-
Dry the product under vacuum to remove any remaining solvent. The final product should be a white, crystalline solid.
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of warm (not boiling) acetic anhydride.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold, dry, non-polar solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Preventing premature hydrolysis of silicon tetraacetate
Technical Support Center: Silicon Tetraacetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling protocols to prevent the premature hydrolysis of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound, also known as tetraacetoxysilane, is a chemical compound with the formula Si(OCOCH₃)₄.[1][2] It serves as a precursor for the low-temperature production of silicon dioxide (SiO₂) and in the synthesis of other silicon complexes.[1][3] Its high sensitivity to moisture stems from the silicon-oxygen bonds, which are highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, breaks down the molecule.[4][5]
Q2: What are the tell-tale signs of premature hydrolysis?
A2: The most common indicators of hydrolysis include:
-
A strong, acrid smell of acetic acid upon opening the container.[4]
-
The appearance of the white crystalline powder changing to a clumpy or solid mass.[6]
-
Formation of a white, insoluble precipitate (hydrated silica) when dissolving the compound in an anhydrous solvent.[6]
Q3: What are the primary causes of accidental hydrolysis during an experiment?
A3: Premature hydrolysis is almost always caused by unintentional exposure to water. Common sources include:
-
Atmospheric Moisture: Handling the compound in an open lab environment with high humidity.
-
Contaminated Solvents: Using solvents that have not been properly dried (anhydrous grade).
-
Wet Glassware: Failure to adequately dry glassware in an oven before use.[7]
-
Improper Storage: Storing the compound in a poorly sealed container or in a humid location.[1][8]
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at a recommended temperature of -20°C.[2][3][9]
-
Container: Keep it in the original, tightly sealed container to prevent moisture ingress.[1][8]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents or alkalis.[8]
Q5: What are the ideal environmental conditions for handling this compound?
A5: All handling and manipulations of this compound should be performed under anhydrous and inert conditions. The gold standard is to use a glovebox with a dry nitrogen or argon atmosphere. Alternatively, standard Schlenk line techniques can be employed.[7] All glassware must be oven-dried (e.g., at 140°C for 4 hours) and cooled under an inert atmosphere before use.[7]
Q6: Which solvents are compatible with this compound?
A6: this compound is soluble in anhydrous polar aprotic and non-polar solvents. Protic solvents like alcohols should be strictly avoided as they will react with the compound. Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves.
Q7: How does temperature affect the stability and hydrolysis rate of this compound?
A7: While low temperatures (-20°C) are recommended for long-term storage to minimize degradation, the primary factor for stability at any temperature is the absence of moisture. At elevated temperatures, the rate of hydrolysis will increase significantly if moisture is present. The compound itself decomposes at temperatures above 160°C.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms immediately upon dissolving the compound. | The solvent is contaminated with water, or the glassware was not properly dried. | Discard the solution. Ensure all solvents are of anhydrous grade and handled under inert gas. Thoroughly oven-dry all glassware and cool it under a stream of nitrogen or argon before use.[7] |
| Reaction yields are inconsistent or unexpected byproducts are observed. | Partial hydrolysis of the this compound starting material has occurred, leading to reactive silanol intermediates. | Use a fresh, unopened container of this compound. If this is not possible, verify the purity of the existing stock. Always handle the compound in a glovebox or using a Schlenk line to prevent any moisture exposure.[7] |
| The compound appears clumpy and has a strong acetic acid odor upon opening. | The compound has been exposed to moisture during previous use or storage. The integrity of the material is compromised. | The material has likely hydrolyzed. It is not recommended for use in moisture-sensitive reactions. Discard the reagent according to safety protocols and procure a fresh supply. |
| Difficulty achieving complete dissolution in a compatible anhydrous solvent. | The material has partially hydrolyzed, forming insoluble silica-based oligomers or polymers. | This is a strong indicator of degradation. The material should not be used. Filtering the solution may remove the insoluble portion, but the concentration of the active reagent in the filtrate will be unknown. |
Data Summary Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
| Chemical Formula | Si(OCOCH₃)₄ | [1][2] |
| Molecular Weight | 264.26 g/mol | [2] |
| Appearance | White to beige crystalline powder | [1][8] |
| Melting Point | 111-115 °C | [2][4][9] |
| Boiling Point | 148 °C @ 5 mmHg | [2][4][9] |
| Primary Hazard | Moisture-sensitive, Corrosive | [2][4] |
| Storage Temperature | -20°C | [2][3][9] |
Table 2: Compatibility and Incompatibility Data
| Category | Compatible | Incompatible / To Be Avoided |
| Solvents | Anhydrous Acetone, Anhydrous Benzene, Anhydrous Toluene, Other dry aprotic solvents | Water, Alcohols (Ethanol, Methanol), Protic solvents, Wet or non-anhydrous solvents[4][8][10] |
| Chemicals | Inert gases (Argon, Nitrogen) | Strong oxidizing agents, Strong bases, Alkaline materials, Water[8] |
| Atmosphere | Dry, Inert (e.g., Glovebox) | Humid air, Ambient laboratory air[7] |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing this compound
This protocol requires the use of a glovebox or a Schlenk line.
-
Preparation: Place the sealed container of this compound, along with all necessary oven-dried (and cooled) glassware, spatulas, and weighing boats, inside the glovebox or antechamber.
-
Inerting: Purge the antechamber of the glovebox according to standard procedure. If using a Schlenk line, assemble the dry glassware and purge with inert gas for at least 15-20 minutes.
-
Equilibration: Allow the this compound container to reach the ambient temperature inside the glovebox before opening to prevent condensation of trace moisture.
-
Dispensing: Carefully open the container inside the inert atmosphere. Using a clean, dry spatula, weigh the desired amount of the compound into a tared flask or vial.
-
Sealing: Tightly reseal the main container of this compound immediately after dispensing. For added protection, seal the cap with paraffin film.
-
Dissolution: Add the desired volume of anhydrous solvent to the flask containing the weighed compound via a dry syringe or cannula under a positive pressure of inert gas.
-
Storage: Return the main container to the recommended -20°C storage location.
Protocol 2: Preparation of a Stock Solution
-
Setup: Assemble an oven-dried flask, fitted with a rubber septum, on a Schlenk line. Ensure the flask has a magnetic stir bar inside.
-
Purging: Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]
-
Reagent Transfer: Weigh the required amount of this compound in a glovebox and seal it in the flask. Alternatively, if a glovebox is unavailable, quickly weigh the solid and add it to the flask under a strong positive flow of inert gas.
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask via a cannula or a dry syringe through the septum.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Storage of Solution: Store the stock solution in the sealed flask under a positive pressure of inert gas. For longer-term storage, use a flask with a high-vacuum glass stopcock. Keep the solution in a cool, dark place.
Visual Diagrams
References
- 1. Silicon Acetate for Sale - CAS 5678-12-3 [citychemical.com]
- 2. This compound 98 562-90-3 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Cas 562-90-3,this compound | lookchem [lookchem.com]
- 5. innospk.com [innospk.com]
- 6. US2566347A - Silicon acylates - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 四醋酸硅 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. innospk.com [innospk.com]
Troubleshooting side reactions in silylation with silicon tetraacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using silicon tetraacetate for silylation reactions.
Troubleshooting Guide: Side Reactions in Silylation with this compound
This guide addresses common issues encountered during silylation reactions using this compound, focusing on identifying and mitigating side reactions.
Q1: My silylation reaction is incomplete, and the yield of the desired silyl ether is low. What are the possible causes and solutions?
Possible Causes:
-
Presence of Moisture: this compound is highly reactive with water. Any moisture in the reaction will consume the reagent, forming silanols and acetic acid, thus reducing the amount available for the desired silylation.
-
Equilibrium Limitations: The silylation reaction with this compound produces acetic acid as a byproduct. Silyl ethers can be sensitive to acidic conditions and may be cleaved by the generated acetic acid, leading to an equilibrium that disfavors the product.[1][2]
-
Insufficient Reagent: Due to its tetra-functionality, stoichiometric calculations can be complex. Inadequate amounts of this compound will result in incomplete conversion.
-
Steric Hindrance: Bulky substrates (e.g., tertiary alcohols) may react slowly or not at all under standard conditions.
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Byproduct Removal: Use a non-nucleophilic base (e.g., pyridine, triethylamine, or imidazole) to neutralize the acetic acid byproduct as it forms, shifting the equilibrium towards the product.[3] The choice of base is critical to avoid other side reactions.
-
Optimize Stoichiometry: Gradually add a slight excess of this compound while monitoring the reaction progress by TLC or GC to ensure complete consumption of the starting material.
-
Increase Reactivity: For sterically hindered substrates, consider increasing the reaction temperature or using a catalyst. Lewis acids can sometimes promote silylation, but care must be taken as they can also catalyze side reactions.[4][5]
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Siloxanes | Self-condensation of silanol intermediates, which are formed from the hydrolysis of this compound by trace moisture.[6] | Maintain strictly anhydrous conditions. Use fresh, dry solvents and reagents. |
| Acetylated Substrate | The acetic acid byproduct can potentially acetylate the starting material, particularly if it is a primary or secondary amine, under certain conditions. | Use a non-nucleophilic base to scavenge the acetic acid. Optimize reaction temperature to favor silylation over acetylation. |
| Polysilylated Species | This compound has four reactive sites, which can lead to the formation of cross-linked or polymeric materials, especially with diols or other polyfunctional substrates. | Use a large excess of the substrate to favor monosilylation. Control the stoichiometry and reaction conditions carefully. |
| Product Degradation | The acetic acid byproduct can cause the cleavage of the desired silyl ether, particularly if it is acid-sensitive.[1][2] | Add a non-nucleophilic base to neutralize the acid. Work up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q: What is the primary role of a base in silylation with this compound?
A: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial for neutralizing the acetic acid generated during the reaction.[3] This prevents the acid-catalyzed cleavage of the silyl ether product and drives the reaction to completion.
Q: Can I use this compound to silylate amines and carboxylic acids?
A: Yes, this compound has been shown to be an effective reagent for the amidation of carboxylic acids, which proceeds through a silyl ester intermediate.[7] It can also be used to silylate amines. However, the potential for N-acetylation by the acetic acid byproduct should be considered, and the use of a base is strongly recommended.
Q: What solvents are suitable for silylation with this compound?
A: Aprotic and anhydrous solvents are essential. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).[3] The choice of solvent can influence the reaction rate and selectivity.
Q: How can I monitor the progress of my silylation reaction?
A: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The silylated product will be less polar than the starting material (e.g., alcohol) and will have a higher Rf value. Gas chromatography (GC) can also be used for volatile compounds.
Q: How do I purify my silylated product?
A: The purification strategy will depend on the properties of the product and the side products. An aqueous workup is typically performed to remove the acetate salts formed from the base and acetic acid. The silylated product can then be extracted with an organic solvent. Further purification can be achieved by flash column chromatography on silica gel.
Experimental Protocol: General Procedure for Silylation of an Alcohol with this compound
This protocol provides a general starting point for the silylation of a primary or secondary alcohol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Alcohol (substrate)
-
This compound
-
Anhydrous Pyridine (or other suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (4.0 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.25 - 0.3 eq.) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting silylation reactions with this compound.
Caption: Troubleshooting workflow for silylation with this compound.
Caption: Competing reaction pathways in silylation with this compound.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reversible C–H bond silylation with a neutral silicon Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Silicon’s Lewis Acidity – Enhanced Reactivity through Ligand Design - heiDOK [archiv.ub.uni-heidelberg.de]
- 6. Siloxane - Wikipedia [en.wikipedia.org]
- 7. Silicon compounds as stoichiometric coupling reagents for direct amidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01003D [pubs.rsc.org]
Technical Support Center: Purification of Crude Silicon Tetraacetate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of crude silicon tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties? A1: this compound, also known as tetraacetoxysilane, is a compound used as a precursor for low-temperature silicon dioxide production, in sol-gel processes, and for synthesizing silicon complexes.[1][2][3] It is a white, crystalline solid that is very sensitive to moisture.[1][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₈Si | [1] |
| Molecular Weight | 264.26 g/mol | [1] |
| Melting Point | 111-115 °C | [3] |
| Boiling Point | 148 °C at 5 mmHg | [3] |
| Appearance | White crystalline solid | [1][4] |
| Solubility | Soluble in acetone and benzene | [1][3] |
| Sensitivity | Highly sensitive to moisture | [1][3] |
Q2: What are the common impurities in crude this compound? A2: Common impurities depend on the synthesis route. Typical starting materials are silicon tetrachloride (SiCl₄) and acetic acid or acetic anhydride.[1][5] Therefore, impurities can include:
-
Unreacted Starting Materials: Silicon tetrachloride, acetic acid.
-
Synthesis Byproducts: Hydrogen chloride, acetyl chloride, and polymeric silicon species.[5]
-
Hydrolysis Products: Due to its high moisture sensitivity, this compound can hydrolyze to form acetic acid, silanols (Si-OH), and subsequently, siloxanes (Si-O-Si).[1][6]
Q3: How should I handle and store this compound safely? A3: this compound is corrosive and can cause severe skin burns and eye damage.[4] It is critical to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield, in a well-ventilated fume hood.[7] The compound is highly sensitive to moisture and reacts violently with water; therefore, it must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[8] Store it in a cool, dry place in tightly sealed containers, away from water, strong bases, and metals.[7][8]
Q4: My purified this compound has a strong smell of vinegar. Is this normal? A4: A faint acrid odor is characteristic, but a strong smell of vinegar (acetic acid) indicates the presence of impurities, likely due to hydrolysis from exposure to moisture.[1] This suggests that the material is not completely pure or has degraded during storage or handling. Further purification may be necessary, and handling/storage procedures should be reviewed to prevent moisture contact.
Q5: My crude product is a viscous liquid or gel instead of a solid. What happened? A5: The formation of a viscous liquid or gel suggests the presence of polymeric byproducts or significant hydrolysis and condensation.[6] This can occur if reaction temperatures were too high, leading to thermal decomposition and polymerization, or if excess water was present during the synthesis or workup, leading to the formation of siloxane polymers.[6][9]
Troubleshooting Guides
Troubleshooting: Purification by Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product not distilling at the expected temperature (148 °C). | 1. Vacuum pressure is not low enough (i.e., higher than 5 mmHg). 2. Thermometer is placed incorrectly. 3. Significant amount of low-boiling impurities (e.g., SiCl₄, acetic acid). | 1. Check the vacuum pump and all seals for leaks to ensure a pressure of ~5 mmHg or lower. 2. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser. 3. Consider a fractional distillation setup or an initial distillation at a lower temperature to remove volatile impurities first. |
| Product decomposes in the distillation flask (charring/darkening). | 1. Distillation temperature is too high. The compound may decompose around 160-170 °C.[3] 2. Heating is too rapid or uneven. | 1. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature. Do not exceed a pot temperature of 160 °C. 2. Use an oil bath for even heating and heat the flask slowly. |
| Distillate solidifies in the condenser. | The condenser cooling water is too cold, causing the product (M.P. 111-115 °C) to solidify and block the path. | Use room temperature water for cooling, or consider using a heated condenser or an air condenser to keep the distillate in a liquid state until it reaches the collection flask. |
Troubleshooting: Purification by Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was added). 2. The solution was cooled too quickly. | 1. Evaporate some of the solvent under a dry atmosphere and attempt to crystallize again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Product oils out instead of crystallizing. | 1. The presence of impurities is depressing the melting point. 2. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | 1. Try a different solvent system. A mixture of solvents (e.g., CCl₄/petroleum ether) can sometimes promote crystallization.[3] 2. Ensure the crude material is reasonably pure before attempting recrystallization. An initial distillation might be necessary. |
| Low recovery of purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Wash the collected crystals with a minimal amount of ice-cold, non-polar solvent like pentane.[5] 3. Use a pre-heated funnel for hot filtration and use a minimum amount of hot solvent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed to purify crude this compound from non-volatile impurities and starting materials with different boiling points.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus using dry glassware. Use an oil bath for heating.
-
Charging the Flask: Under an inert atmosphere, charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.
-
Evacuation: Seal the apparatus and slowly apply vacuum, ensuring no vigorous bumping occurs. Aim for a stable pressure of 5 mmHg or lower.
-
Heating: Begin stirring and slowly heat the oil bath.
-
Fraction Collection:
-
Collect any low-boiling fractions (e.g., unreacted SiCl₄ or acetic acid) in a separate receiving flask first.
-
Once the head temperature stabilizes near 148 °C, switch to a clean receiving flask to collect the pure this compound.[3]
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing the inert gas to release the vacuum.
-
Storage: Transfer the purified, solid product to a clean, dry container under an inert atmosphere.
Representative Data (Hypothetical):
| Compound/Impurity | Content in Crude (%) | Content after Distillation (%) |
| This compound | 85 | >99 |
| Acetic Acid | 10 | <0.5 |
| Silicon Tetrachloride | 3 | <0.1 |
| Polymeric Residue | 2 | Not detected |
Protocol 2: Purification by Recrystallization
This method is suitable for removing impurities that have different solubilities than this compound in a given solvent.
Methodology:
-
Solvent Selection: Benzene is a suitable solvent for recrystallization.[5] Alternatively, a mixture of carbon tetrachloride and petroleum ether can be used.[3] All solvents must be anhydrous.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, add the crude this compound. Add the minimum amount of hot benzene required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. White crystals of this compound should form. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Washing: Wash the crystals with a small amount of cold, anhydrous, non-polar solvent, such as pentane, to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Representative Data (Hypothetical):
| Compound/Impurity | Content in Crude (%) | Content after Recrystallization (%) |
| This compound | 90 | >99.5 |
| Acetic Anhydride | 5 | <0.2 |
| Colored Impurities | 2 | Not detected |
| Other Soluble Impurities | 3 | <0.3 |
Visualizations
References
- 1. Cas 562-90-3,this compound | lookchem [lookchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | 562-90-3 [chemicalbook.com]
- 4. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2566347A - Silicon acylates - Google Patents [patents.google.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. dl.iranchembook.ir [dl.iranchembook.ir]
- 9. researchgate.net [researchgate.net]
Improving the stability of silicon tetraacetate solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of silicon tetraacetate solutions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is hydrolysis. This compound is highly sensitive to moisture.[1][2] In the presence of water, it hydrolyzes to form reactive silanols and acetic acid.[1][3] This process can lead to the formation of siloxanes and ultimately silica gel, altering the properties of your solution.[1]
Q2: How can I tell if my this compound solution has started to degrade?
A2: Degradation can be identified by several observations:
-
Acrid Odor: A strong smell of acetic acid (vinegar) indicates hydrolysis is occurring.[1][2]
-
Precipitation: The formation of a white solid or gel-like substance suggests the formation of silica or polysiloxanes.
-
Changes in Viscosity: An increase in the viscosity of the solution can indicate polymerization.
-
Inconsistent Experimental Results: Poor reproducibility in experiments where this compound is a precursor is a strong indicator of reagent degradation.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[4] It is crucial to keep containers tightly sealed to prevent exposure to atmospheric moisture.[4][5] Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C[6] or even -20°C.[7] Always refer to the supplier's specific recommendations. Solutions should be prepared in a dry, inert atmosphere (e.g., in a glovebox) using anhydrous solvents.
Q4: Which solvents are compatible with this compound?
A4: this compound is soluble in anhydrous acetone and benzene.[1][2] When preparing solutions, it is critical to use anhydrous grades of solvents to minimize hydrolysis.
Q5: What materials should be avoided when working with this compound?
A5: Avoid contact with water, alcohols, and strong bases, as these will cause rapid decomposition.[4] It also reacts with mild and galvanized steel, producing flammable hydrogen gas.[4] Ensure all glassware is thoroughly dried before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms in the this compound solution. | Hydrolysis due to moisture contamination. | Ensure all solvents are anhydrous and that the solution was prepared and stored under a dry, inert atmosphere. Use fresh, properly stored this compound for a new solution. |
| The solution has a strong vinegar-like smell. | Hydrolysis is occurring, releasing acetic acid. | This indicates moisture contamination. The solution may not be suitable for sensitive applications. Prepare a fresh solution using anhydrous techniques. |
| Inconsistent results in sol-gel synthesis. | Partial hydrolysis and polymerization of the precursor solution. | Prepare the this compound solution immediately before use. Control the reaction environment to exclude atmospheric moisture until the intended hydrolysis step. |
| Difficulty dissolving solid this compound. | The solid may have already partially hydrolyzed. | Use fresh, crystalline this compound from a properly sealed container. If the solid appears clumpy or has a strong acetic acid odor, it is likely compromised. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Anhydrous Solvent
-
Objective: To prepare a stable stock solution of this compound for use in moisture-sensitive reactions.
-
Methodology:
-
Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Conduct all manipulations in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weigh the required amount of this compound into the dried flask.
-
Using a dried syringe, add the required volume of anhydrous solvent (e.g., acetone, benzene) to the flask.
-
Stir the solution with a magnetic stir bar until the solid is fully dissolved.
-
Seal the flask with a septum or a ground glass stopper secured with a clip and wrap with paraffin film for storage inside the glovebox or a desiccator.
-
Protocol 2: Purification of this compound by Recrystallization
-
Objective: To purify this compound that may contain impurities or has undergone minor degradation.
-
Methodology:
-
This compound can be crystallized from mixtures of carbon tetrachloride and petroleum ether, or from acetic anhydride.[1][2]
-
After crystallization, the crystals should be dried in a vacuum desiccator over potassium hydroxide (KOH) to remove residual solvent and acetic anhydride.[1][2]
-
Initial drying at room temperature followed by heating at 100°C for several hours can help remove adhered acetic anhydride.[1][2] Note: This procedure should be performed by personnel experienced in handling air-sensitive and corrosive materials.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows for handling this compound.
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for unstable solutions.
References
Technical Support Center: Catalyst Selection for Silicon Tetraacetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with silicon tetraacetate. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during catalyzed reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for this compound reactions?
A1: Reactions with this compound, such as hydrolysis, condensation, and transesterification, are typically catalyzed by three main classes of compounds:
-
Acid Catalysts: Brønsted acids (e.g., HCl, acetic acid) and Lewis acids (e.g., tin(II) chloride, titanium alkoxides) are commonly employed.[1] Acid catalysts protonate the acetate leaving group, making it a better leaving group and thus accelerating nucleophilic substitution at the silicon center.
-
Base Catalysts: Both organic bases (e.g., amines, ammonia) and inorganic bases (e.g., KOH) can be used.[1] Base catalysts activate the nucleophile (e.g., water, alcohol) by deprotonation, increasing its nucleophilicity towards the silicon atom.
-
Organometallic Catalysts: Organotin compounds, such as dibutyltin dilaurate (DBTDL), have traditionally been used due to their high catalytic activity.[2][3][4] However, due to toxicity concerns, there is a growing interest in tin-free alternatives, including complexes of titanium, zirconium, and aluminum.[5]
Q2: How do I choose between an acid and a base catalyst for my sol-gel process with this compound?
A2: The choice between an acid and a base catalyst will significantly impact the structure of the resulting silica network.
-
Acid catalysis with low water-to-silicon ratios tends to produce weakly branched, polymer-like networks.[1]
-
Base catalysis with higher water-to-silicon ratios typically results in more highly branched, colloidal-like particles.[1]
The selection should be based on the desired final properties of your material.
Q3: Can I use this compound in non-hydrolytic sol-gel processes? What catalysts are suitable?
A3: Yes, non-hydrolytic sol-gel (NHSG) processes using this compound are an excellent way to create metal silicate materials. In these reactions, the oxygen source is not water. For instance, the reaction of this compound with metal amides can be used. Specific examples include:
-
Polycondensation with tetrakis(diethylamido)tin, Sn(NEt2)4, to form tin silicate xerogels.[6]
-
An acetamide elimination route with pentakis(dimethylamido)tantalum(V) to prepare mesoporous Ta-SiO2 materials.[6]
Q4: Are there any health and safety concerns with the catalysts used for this compound reactions?
A4: Yes, some catalysts present significant health and safety risks. Organotin compounds, in particular, are known for their toxicity.[2] It is crucial to consult the Safety Data Sheet (SDS) for any catalyst you intend to use and to handle them with appropriate personal protective equipment (PPE) in a well-ventilated area. Whenever possible, consider using less toxic, "greener" alternatives.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | 1. Verify Catalyst Loading: Ensure the correct amount of catalyst has been added. Catalyst concentration can significantly impact reaction rates.[7] 2. Check Catalyst Age and Storage: Catalysts can degrade over time, especially if not stored under the recommended conditions (e.g., inert atmosphere, low moisture).[8] 3. Consider a Different Catalyst Type: The chosen catalyst may not be optimal for your specific reaction conditions. | An insufficient amount of catalyst will lead to a slow reaction rate. Older or improperly stored catalysts may have lost their activity. |
| Presence of Inhibitors | 1. Purify Solvents and Reagents: Trace impurities in your starting materials or solvents can act as catalyst poisons. 2. Use High-Purity Precursors: Ensure the this compound and other reactants are of high purity. | Substances that can coordinate strongly to the catalyst's active sites will inhibit its function. |
| Sub-optimal Reaction Conditions | 1. Adjust Temperature: The reaction may require heating to proceed at a reasonable rate. 2. Ensure Proper Mixing: In heterogeneous catalysis, efficient mixing is crucial for good contact between the catalyst and reactants. | Many chemical reactions have a significant activation energy barrier that needs to be overcome. |
Issue 2: Poor Selectivity or Formation of Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Catalyst Choice | 1. Screen Different Catalysts: The selectivity of a reaction is often highly dependent on the catalyst used. For example, in non-hydrolytic sol-gel processes, different metal-containing catalysts will lead to different final materials.[6] 2. Consider a Milder Catalyst: A highly active catalyst may lead to side reactions. | The catalyst can influence the reaction pathway, favoring the formation of one product over another. |
| Reaction Conditions Too Harsh | 1. Lower the Reaction Temperature: High temperatures can sometimes promote undesired side reactions. 2. Reduce Reaction Time: Prolonged reaction times may lead to the decomposition of the desired product. | By optimizing the reaction conditions, the formation of side products can often be minimized. |
| Incorrect Stoichiometry | 1. Verify Reactant Ratios: Ensure that the molar ratios of your reactants are correct for the desired transformation. | An excess of one reactant can lead to the formation of undesired byproducts. |
Issue 3: Catalyst Deactivation or Poisoning
| Potential Cause | Troubleshooting Step | Explanation |
| Impurities in the Reaction Mixture | 1. Pre-treat Starting Materials: Use purification methods such as distillation or filtration to remove potential catalyst poisons. 2. Use High-Purity Solvents: Ensure that solvents are anhydrous and free of impurities that could interact with the catalyst. | Common catalyst poisons include water (for some systems), sulfur compounds, and compounds with strongly coordinating functional groups.[8] |
| Catalyst Leaching (for heterogeneous catalysts) | 1. Immobilize the Catalyst: Ensure the catalyst is properly supported and that the reaction conditions do not favor its dissolution into the reaction medium. 2. Characterize the Used Catalyst: Analyze the catalyst after the reaction to check for changes in its structure or composition. | Leaching of the active catalytic species from a solid support will lead to a loss of activity over time. |
| Thermal Degradation of the Catalyst | 1. Operate within the Catalyst's Recommended Temperature Range: Exceeding the thermal stability limit of the catalyst can lead to its irreversible decomposition. | Each catalyst has a specific temperature range in which it is stable and active. |
Quantitative Data
Table 1: Comparison of Catalysts for Transesterification Reactions (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| SnCl2 | 0.1 | 12 | 87 | >95 | [2] |
| Dibutyltin Dilaurate (DBTDL) | 0.05 | 4 | >90 | >98 | Inferred from[7] |
| Titanium (IV) Isopropoxide | 0.2 | 8 | ~85 | >95 | Inferred from[5] |
| Zirconium (IV) Propoxide | 0.2 | 10 | ~80 | >95 | Inferred from[5] |
Note: This table is illustrative and compiles data from related silane and esterification chemistries. Direct comparative data for this compound is limited in the literature.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound for Silica Gel Preparation
This protocol is a general guideline for the preparation of a silica gel using this compound under acidic conditions.
Materials:
-
This compound (Si(OAc)4)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (CH3COOH) as a catalyst
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry beaker, dissolve a known amount of this compound in ethanol. The concentration will depend on the desired properties of the final gel.
-
In a separate container, prepare an aqueous solution of the acid catalyst. The amount of water and catalyst should be calculated based on the desired water-to-silicon molar ratio and pH.
-
While vigorously stirring the this compound solution, slowly add the acidic water solution dropwise.
-
Continue stirring the mixture at room temperature. The solution will gradually increase in viscosity as hydrolysis and condensation reactions proceed, eventually forming a gel.
-
The gel can then be aged and dried under controlled conditions to obtain a xerogel or aerogel.
Protocol 2: Tin-Free Catalyzed Transesterification of this compound
This protocol provides a general method for the transesterification of this compound with an alcohol using a tin-free catalyst.
Materials:
-
This compound (Si(OAc)4)
-
Alcohol (e.g., isopropanol, butanol)
-
Titanium (IV) alkoxide or Zirconium (IV) alkoxide as catalyst
-
Reaction flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
To a flame-dried reaction flask under a nitrogen atmosphere, add this compound and the desired alcohol.
-
Add the titanium or zirconium-based catalyst to the reaction mixture via a syringe. The catalyst loading will typically be in the range of 0.1-1 mol%.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, NMR) to determine the conversion of this compound and the formation of the new silicon alkoxide.
-
Once the reaction is complete, the product can be purified by distillation under reduced pressure.
Visualizations
Signaling Pathways and Workflows
Caption: Acid vs. Base Catalysis of this compound Hydrolysis.
Caption: Troubleshooting Workflow for Low Conversion.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Tin-Catalyzed Esterification and Transesterification Reactions: A Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts: Discover our titanates, zirconates & aluminates - TIB Chemicals AG [tib-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goodgitube.com [goodgitube.com]
Technical Support Center: Managing Exothermic Reactions of Silicon Tetraacetate with Water
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction of silicon tetraacetate with water. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the reaction between this compound and water?
The reaction of this compound with water is a vigorous hydrolysis reaction.[1][2] This reaction is highly exothermic, meaning it releases a significant amount of heat and can be violent if not properly controlled. The reaction produces silicic acid (Si(OH)₄) and four equivalents of acetic acid (CH₃COOH). Due to the corrosive nature of the reactants and acidic byproducts, appropriate personal protective equipment (PPE) must be worn.[1][2]
Reaction: Si(OCOCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃COOH
Q2: What are the primary hazards associated with this reaction?
The main hazards include:
-
Exothermic Reaction: Uncontrolled addition of water can lead to a rapid temperature increase, boiling of the solvent, and potentially forceful ejection of the reactor contents.
-
Corrosive Materials: this compound and the resulting acetic acid are corrosive and can cause severe burns to the skin and eyes.[1][2]
-
Irritating Vapors: The reaction produces irritating acetic acid vapors.[1] Inhalation can cause respiratory tract irritation.
Q3: What are the immediate safety precautions to take before starting the experiment?
Before beginning any experiment involving the hydrolysis of this compound, ensure the following:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Have an appropriate quenching agent and spill kit readily available.
-
Ensure a safety shower and eyewash station are accessible.
Troubleshooting Guide
Issue 1: The reaction is too vigorous and the temperature is rising too quickly.
-
Immediate Action:
-
Stop the addition of the reagent.
-
Increase the cooling to the reaction vessel (e.g., lower the temperature of the cooling bath).
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.
-
-
Root Cause Analysis:
-
The rate of addition of this compound or water was too fast.
-
The initial temperature of the reaction mixture was too high.
-
Inadequate cooling capacity for the scale of the reaction.
-
-
Preventative Measures:
-
Always add the this compound slowly to the water or solvent/water mixture. Never add water to this compound.
-
Use a dropping funnel or a syringe pump for controlled, dropwise addition.
-
Begin the reaction at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Ensure the cooling system is adequate for the reaction scale.
-
Issue 2: A solid precipitate is forming and clogging the addition funnel or stirrer.
-
Immediate Action:
-
Stop the addition of the reagent.
-
If possible and safe, try to mechanically dislodge the solid.
-
If clogging persists, it may be necessary to carefully quench the reaction and restart with a modified procedure.
-
-
Root Cause Analysis:
-
The concentration of this compound is too high, leading to the rapid formation and precipitation of insoluble silica intermediates or silicic acid.
-
The reaction is being run in a non-polar solvent where the hydrolysis products are insoluble.
-
-
Preventative Measures:
-
Perform the reaction in a suitable solvent that can solubilize the reactants and intermediates. A mixture of a polar aprotic solvent (like THF) and water can be effective.
-
Use a more dilute solution of this compound.
-
Ensure vigorous stirring to maintain a homogeneous mixture.
-
Issue 3: The reaction does not seem to be proceeding to completion.
-
Immediate Action:
-
Allow the reaction to stir for a longer period at the set temperature.
-
If no change is observed, slowly warm the reaction to room temperature and monitor for any signs of a delayed exotherm.
-
-
Root Cause Analysis:
-
Insufficient water for complete hydrolysis. The stoichiometry requires 4 moles of water for every mole of this compound.
-
The reaction temperature is too low, leading to very slow kinetics.
-
Poor mixing is preventing the reactants from coming into contact.
-
-
Preventative Measures:
-
Ensure at least a stoichiometric amount of water is used. An excess of water is often used to ensure complete reaction.
-
While initial control of the exotherm is crucial, a period of stirring at ambient temperature or gentle heating may be required to drive the reaction to completion.
-
Use an efficient stirring method.
-
Quantitative Data (Analogous Systems)
| Parameter | Value (for TEOS Hydrolysis) | Reference |
| Heat of Reaction (Enthalpy) | -12.9 kJ/mol | [3] |
| Reaction Catalyst | Acid or Base | [4] |
Note: This data is for tetraethoxysilane (TEOS) and should be used as an approximation. The exothermicity of this compound hydrolysis may differ.
Experimental Protocols
Controlled Laboratory-Scale Hydrolysis of this compound
This protocol is designed for the controlled hydrolysis of this compound on a laboratory scale (e.g., 1-10 g).
Materials:
-
This compound
-
Deionized water
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling bath (e.g., ice-water or ice-salt bath)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the three-necked flask with a magnetic stir bar, thermometer, and a dropping funnel. Ensure the setup is under an inert atmosphere.
-
Initial Cooling: Charge the flask with a mixture of the chosen solvent and deionized water (ensure at least 4 molar equivalents of water to this compound). Begin stirring and cool the flask to 0-5 °C using the cooling bath.
-
Reagent Preparation: Dissolve the desired amount of this compound in the anhydrous solvent in the dropping funnel.
-
Controlled Addition: Slowly add the this compound solution dropwise from the dropping funnel to the cooled, stirring water/solvent mixture.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction. Maintain the temperature below 10 °C during the addition. The addition rate should be adjusted to control the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes.
-
Warming and Completion: Slowly remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours to ensure the hydrolysis is complete.
-
Workup: The resulting solution containing silicic acid and acetic acid can then be used for subsequent steps or neutralized and worked up as required.
Visualizations
Caption: Workflow for managing the exothermic hydrolysis of this compound.
Caption: Decision-making workflow for troubleshooting common hydrolysis issues.
References
Reaction condition adjustments for selective acetylation
This guide provides troubleshooting for common issues encountered during selective acetylation reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selective acetylation?
A1: The main challenges in selective acetylation arise from the similar reactivity of different functional groups within a molecule, such as multiple hydroxyl (-OH) or amine (-NH2) groups.[1] Key issues include:
-
Low Regioselectivity: Acetylation occurring at an undesired position, leading to a mixture of isomers.[1]
-
Over-acetylation: Multiple acetyl groups are added when only mono-acetylation is desired.[1]
-
Low Yield: Caused by incomplete reactions, side reactions, or degradation of the starting material or product.[2]
-
Side Reactions: Polymerization, especially with sensitive substrates like pyrroles, or hydrolysis of the product during workup can reduce yield and purity.[2][3]
Q2: How does the choice of acetylating agent affect selectivity?
A2: The reactivity of the acetylating agent is a critical parameter. Acyl chlorides are generally more reactive than their corresponding anhydrides.[3] This difference in reactivity can be exploited to improve selectivity. For instance, switching from acetic anhydride to acetyl chloride can dramatically increase the reaction rate, which may influence the product distribution.[4] For sensitive substrates, a less reactive agent might be preferable to avoid side reactions.
Q3: What is the role of catalysts like DMAP and pyridine in acetylation?
A3: 4-(Dimethylamino)pyridine (DMAP) and pyridine act as nucleophilic catalysts. They react with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is more susceptible to attack by hydroxyl or amino groups, thereby accelerating the reaction rate.[5] Pyridine also serves as a base to neutralize the acetic acid byproduct generated during the reaction.[5]
Q4: Can enzymes be used to improve the regioselectivity of acetylation?
A4: Yes, enzymes, particularly lipases, are highly effective for regioselective acetylation.[6] Their active sites can differentiate between functional groups with subtle steric and electronic differences, often achieving selectivities that are difficult to obtain with standard chemical methods.[6][7] For example, Aspergillus niger lipase can be used to selectively acetylate primary hydroxyl groups in diols with excellent yield.[7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of Isomers)
You are observing a mixture of products, for example, 7-O-acetyl and 13-O-acetyl isomers, instead of a single desired product.[1] This occurs when multiple functional groups have similar reactivity.
Solutions & Adjustments:
-
Steric Hindrance: Less sterically hindered positions are typically acylated more readily.[6] You can sometimes leverage this by choosing bulky reagents or protecting groups.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C) often enhances selectivity for the kinetically favored product and minimizes side reactions.[1][8]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and regioselectivity.[3] It is recommended to screen different anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[5]
-
Catalyst Selection: The choice of catalyst can significantly impact regioselectivity.[3] Organocatalysts or enzymes may offer higher selectivity compared to traditional Lewis acids.[6]
-
Protecting Group Strategy: A reliable method to ensure regioselectivity is to use a protecting group. This involves selectively protecting one functional group, acetylating the desired site, and then removing the protecting group.[1]
Problem 2: Low Yield or Incomplete Reaction
The reaction stops prematurely, leaving a significant amount of starting material, or the final isolated yield is poor.
Solutions & Adjustments:
-
Reagent Purity and Stoichiometry: Acetic anhydride is moisture-sensitive.[2] Ensure you are using fresh or properly stored anhydrous reagents and solvents.[5] For diols, a slight excess (e.g., 2.2-3.0 equivalents) of the acetylating agent is often used to drive the reaction to completion.[5]
-
Catalyst Activity: Ensure the catalyst is active and used in sufficient quantity. For DMAP, a catalytic amount of 1-10 mol% is typical.[5] If using a Lewis acid like AlCl₃, it must be protected from moisture to prevent deactivation.[8]
-
Reaction Time and Temperature: If a reaction is sluggish, cautiously increasing the temperature or extending the reaction time can improve conversion.[2][5] However, this must be balanced against the risk of side product formation.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal stopping point.[1][5]
-
Work-up Procedure: The desired product may be hydrolyzing back to the starting material during the aqueous work-up.[2] Perform washes quickly with cold solutions and avoid prolonged contact with strong acids or bases.[2]
Problem 3: Over-acetylation or Di-acetylation
The reaction proceeds too far, resulting in the formation of di- or poly-acetylated products instead of the desired mono-acetylated product.
Solutions & Adjustments:
-
Stoichiometry of Acetylating Agent: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the acetylating agent.[3]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or on an ice bath) to better control the reaction rate.[9]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further acetylation.[1]
-
pH Control (for peptides/amines): For N-acetylation in aqueous solutions, controlling the pH is crucial. Running the reaction at a neutral or slightly acidic pH (e.g., 3.3) can favor selective acetylation of the N-terminal α-amino group over lysine ε-amino groups.[9]
Data Presentation
Table 1: Effect of Reaction Parameters on Acetylation Outcome This table summarizes the general effects of adjusting key reaction conditions.
| Parameter | Adjustment | Potential Effect on Selectivity | Potential Effect on Yield/Rate | Common Pitfalls |
| Temperature | Decrease (e.g., 25°C to 0°C) | Often improves selectivity for the kinetic product.[10] | Decreases reaction rate, may lead to incomplete reaction.[11] | Reaction may stall if too cold. |
| Increase | May decrease selectivity, favoring the thermodynamic product.[8] | Increases reaction rate.[2] | Promotes side reactions and decomposition.[2] | |
| Acetylating Agent | Increase Equivalents | May decrease selectivity for mono-acetylation. | Can drive the reaction to completion.[5] | Increases risk of over-acetylation.[3] |
| Change Type (e.g., Anhydride to Chloride) | Can alter regioselectivity. | Acyl chlorides are more reactive and increase the rate.[3] | May be too reactive, causing side reactions. | |
| Catalyst | Increase Loading | May not significantly impact selectivity. | Increases reaction rate.[5] | Can promote side reactions if too active. |
| Change Type (e.g., Base to Enzyme) | Can dramatically improve regioselectivity.[6] | Rate may be slower than with chemical catalysts. | Requires specific conditions (pH, temp, solvent). | |
| Reaction Time | Decrease | Can isolate kinetic products. | May result in an incomplete reaction. | Must be carefully optimized via monitoring (TLC/HPLC).[1] |
| Increase | Allows slow reactions to complete. | May lead to over-acetylation or decomposition.[3] | Starting material may fully convert to side products. |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of a Diol using Pyridine
This protocol is a general method for the acetylation of a diol, such as 2,4-pentanediol.[5]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq).
-
Solvent/Catalyst Addition: Add dry pyridine, which acts as both the solvent and catalyst (typically 5-10 mL per gram of diol).[5]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC.[5]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[5]
Protocol 2: Nα-Selective Acetylation of a Peptide
This protocol is optimized for the selective acetylation of the N-terminal α-amino group of a peptide in an aqueous solution.[9]
-
Preparation: Dissolve the peptide in 12 µL of 0.1% acetic acid (pH 3.3).
-
Cooling: Incubate the solution on an ice bath for 1 minute.
-
Reagent Addition: Add 5 µL of an appropriate concentration of acetic anhydride (e.g., 0.5 M) in anhydrous acetonitrile to the peptide solution.[9]
-
Reaction: Vortex the solution and incubate on an ice bath for 5 minutes.[9]
-
Drying: Dry the derivatized peptides using a vacuum concentrator before analysis (e.g., by mass spectrometry).
Visualizations
A troubleshooting workflow can help diagnose issues in a logical sequence.
Caption: A workflow for troubleshooting common acetylation issues.
This diagram illustrates the key parameters that influence the outcome of a selective acetylation reaction.
Caption: Key parameters influencing selective acetylation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. benchchem.com [benchchem.com]
- 9. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Silicon Tetraacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the synthesis of silicon tetraacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from silicon tetrachloride (SiCl₄) and acetic anhydride ((CH₃CO)₂O).
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using in-process controls like FTIR or NMR spectroscopy. Consider extending the reaction time. Note that excessively high temperatures can lead to side reactions.[1] |
| Suboptimal stoichiometry of reactants. | Ensure precise measurement of both silicon tetrachloride and acetic anhydride. While a 1:4 molar ratio is theoretical, slight adjustments may be necessary at an industrial scale. | |
| Moisture contamination in reactants or the reaction vessel. | Silicon tetrachloride and this compound are highly sensitive to moisture.[2] Ensure all reactants, solvents, and equipment are rigorously dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss of product during workup and purification. | Optimize purification methods. For distillation, ensure the vacuum is stable and the column is efficient. For crystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor. | |
| Product Discoloration (Yellow or Brown Tint) | Presence of impurities from starting materials. | Use high-purity silicon tetrachloride and acetic anhydride. Pre-purification of reactants may be necessary. |
| Side reactions occurring at elevated temperatures. | Maintain strict temperature control throughout the reaction. The reaction of silicon tetrachloride with acetic anhydride can be exothermic.[3] Implement an efficient cooling system for the reactor. | |
| Contamination from the reactor. | Ensure the reactor is made of a compatible material, such as glass-lined steel or Hastelloy, to prevent corrosion and leaching of metal impurities. | |
| Formation of Solid Byproducts | Hydrolysis of silicon tetrachloride or this compound due to moisture. | As mentioned, maintain strict anhydrous conditions throughout the process. |
| Polymerization of the product. | Avoid excessive temperatures and prolonged reaction times, which can promote the formation of polysiloxane byproducts. | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | Implement stringent quality control checks on incoming batches of silicon tetrachloride and acetic anhydride. |
| Poor process control (temperature, addition rate, mixing). | Automate process parameters where possible to ensure consistency. Ensure efficient and consistent mixing throughout the reaction vessel. | |
| Difficulties in Product Isolation and Purification | High viscosity of the crude product. | If distillation is challenging due to viscosity, consider solvent extraction or crystallization as alternative purification methods. |
| Co-distillation of impurities with the product. | Use a fractional distillation column with sufficient theoretical plates to separate impurities with close boiling points, such as acetyl chloride. |
Frequently Asked Questions (FAQs)
Reaction Chemistry and Parameters
-
Q1: What is the primary reaction for the industrial synthesis of this compound? The industrial synthesis of this compound is typically achieved through the reaction of silicon tetrachloride (SiCl₄) with acetic anhydride ((CH₃CO)₂O).[2] The balanced chemical equation is:
SiCl₄ + 4(CH₃CO)₂O → Si(OCOCH₃)₄ + 4CH₃COCl
-
Q2: What are the expected byproducts of this reaction? The primary byproduct of this reaction is acetyl chloride (CH₃COCl).[4] In the presence of moisture, hydrochloric acid (HCl) and acetic acid can also be formed due to the hydrolysis of silicon tetrachloride and acetic anhydride, respectively.
-
Q3: What is a typical yield for this reaction on a laboratory scale? While specific industrial-scale yields are often proprietary, related laboratory-scale reactions for the synthesis of acyl chlorides from carboxylic acids using silicon tetrachloride have reported yields as high as 85%.[4]
Process and Equipment
-
Q4: What type of reactor is suitable for this reaction at an industrial scale? Due to the corrosive nature of the reactants and byproducts, particularly hydrochloric acid if moisture is present, glass-lined steel reactors are a common choice. For high-temperature applications, specialized alloys may be considered. Ensure the reactor is equipped with an efficient overhead stirring mechanism and a robust cooling system to manage the exothermic nature of the reaction.[3]
-
Q5: How can I control the reaction temperature effectively when scaling up? Effective thermal management is critical.[5] This can be achieved through:
-
A reactor jacket with a circulating thermal fluid for precise temperature control.
-
Controlled, slow addition of one reactant to the other to manage the rate of heat generation.
-
An efficient condenser to reflux any volatile components, which also helps in dissipating heat.
-
Safety and Handling
-
Q6: What are the primary safety concerns when handling this compound and its reactants?
-
Corrosivity: Silicon tetrachloride, this compound, and the byproduct acetyl chloride are corrosive and can cause severe burns to the skin and eyes.[6][7]
-
Moisture Reactivity: These substances react violently with water, releasing corrosive fumes.[2] All handling should be done in a dry, well-ventilated area, under an inert atmosphere if possible.[6][8]
-
Inhalation Hazard: The vapors are harmful if inhaled. Use appropriate respiratory protection.[7]
-
-
Q7: What are the recommended storage conditions for this compound? Store this compound in a cool, dry, well-ventilated area in tightly sealed containers.[8] It should be stored away from incompatible materials, especially water and strong oxidizing agents.
Quality Control and Analysis
-
Q8: What analytical techniques are used for the quality control of this compound?
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups and to monitor the disappearance of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Gas Chromatography (GC): To determine the purity and quantify volatile impurities.
-
Titration: To determine the concentration of acidic impurities.
-
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a general procedure for the laboratory-scale synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot to prevent moisture ingress.
-
Charge the three-neck flask with acetic anhydride and the anhydrous solvent.
-
Begin stirring the solution and bring it to a gentle reflux using the heating mantle.
-
Slowly add silicon tetrachloride to the flask from the dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, continue to reflux the mixture for a specified period, monitoring the reaction by a suitable analytical method (e.g., TLC or in-situ IR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified by distillation under reduced pressure or by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Handling Moisture-Sensitive Silicon Tetraacetate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges associated with handling moisture-sensitive silicon tetraacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and generalized experimental protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with this compound.
Question: My this compound has turned into a white solid or has solidified in the bottle. What happened?
Answer: this compound is extremely sensitive to moisture.[1] Exposure to atmospheric humidity causes it to hydrolyze, forming silicic acid and acetic acid. The white solid you are observing is likely the result of this hydrolysis. To prevent this, always handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and store it in a tightly sealed container in a cool, dry place.[2][3][4]
Question: I observed fumes with a vinegar-like smell when I opened the this compound container. Is this normal?
Answer: The faint smell of vinegar (acetic acid) upon opening is an indicator that some minor hydrolysis has occurred.[1] While a very faint odor might be acceptable for some applications, a strong smell suggests significant decomposition, and the reagent's purity may be compromised for sensitive reactions.
Question: My reaction yield is consistently low when using this compound. What are the potential causes?
Answer: Low reaction yields can be attributed to several factors:
-
Reagent Degradation: The this compound may have been compromised by moisture.
-
Solvent Purity: Ensure that all solvents used are anhydrous and properly degassed.
-
Reaction Setup: Verify that your reaction glassware is thoroughly dried and the setup is airtight to prevent moisture ingress.
-
Incompatible Materials: Avoid contact with alkaline materials, as this can liberate heat.[2] Also, avoid contamination with oxidizing agents.[2]
Question: What are the proper storage conditions for this compound?
Answer: To maintain its integrity, this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][3] A recommended storage temperature is -20°C.[1][3][5][6] It should be stored away from incompatible materials such as water, alkaline substances, and oxidizing agents.[2]
Question: What personal protective equipment (PPE) should I use when handling this compound?
Answer: Due to its corrosive nature, it is crucial to wear appropriate PPE. This includes:
-
Eye Protection: Safety glasses with side shields or a full-face shield.[2]
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator.[5][7]
Always work in a well-ventilated area or under a chemical fume hood.[2][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₂O₈Si |
| Molecular Weight | 264.26 g/mol |
| Melting Point | 111-115 °C (lit.)[1][5][6] |
| Boiling Point | 148 °C at 5 mmHg (lit.)[1][5][6] |
| Appearance | White to beige, hygroscopic crystals[1][2] |
| Solubility | Soluble in acetone and benzene[1][2] |
| Storage Temperature | -20°C[1][5][6] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific application. This compound is highly reactive, and all procedures should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Generalized Protocol for Non-Hydrolytic Sol-Gel Synthesis of Silicophosphate Xerogels
This protocol describes a non-hydrolytic sol-gel reaction between this compound and a trimethylsilyl (TMS) ester of phosphoric acid.
Materials:
-
This compound
-
Tris(trimethylsilyl) phosphate
-
Anhydrous toluene
-
Schlenk flask and line or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, add a solution of this compound in anhydrous toluene to a Schlenk flask.
-
To this solution, add a stoichiometric amount of tris(trimethylsilyl) phosphate in anhydrous toluene dropwise while stirring.
-
The reaction mixture will gradually form a gel. The gelation time will depend on the concentration of the reactants.
-
Age the gel at room temperature for a specified period (e.g., 24-48 hours).
-
Dry the gel under vacuum to remove the solvent and byproducts, yielding the silicophosphate xerogel.
Generalized Protocol for Synthesis of Silicon(IV) Schiff Base Complexes
This protocol outlines the reaction of this compound with a Schiff base in a non-aqueous solvent.
Materials:
-
This compound
-
Schiff base (e.g., N-salicylidene-aniline)
-
Anhydrous benzene or toluene
-
Schlenk flask and line or glovebox
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Schiff base in anhydrous benzene.
-
In a separate flask, prepare a solution of this compound in anhydrous benzene.
-
Slowly add the this compound solution to the Schiff base solution with constant stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by observing the precipitation of the complex.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration under inert atmosphere, wash with anhydrous solvent, and dry under vacuum.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Surface reactivity of non-hydrolytic silicophosphate xerogels: a simple method to create Bronsted or Lewis acid sites on porous supports | Masaryk University [muni.cz]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fast nucleation for silica nanoparticle synthesis using a sol–gel method - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Preparation and characterization of silica xerogels as carriers for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Validation & Comparative
A Comparative Guide to Silica Precursors: Silicon Tetraacetate vs. Tetraethoxysilane (TEOS)
For researchers, scientists, and professionals in drug development, the choice of a silica precursor is a critical decision that dictates the properties and performance of the final material. This guide provides a detailed comparison of two common silica precursors: silicon tetraacetate and tetraethoxysilane (TEOS). While TEOS is a cornerstone of the conventional hydrolytic sol-gel process, this compound is emerging as a key component in non-hydrolytic sol-gel (NHSG) routes, offering a different set of advantages and material characteristics.
Executive Summary
Tetraethoxysilane (TEOS) is the most widely used precursor for synthesizing silica nanoparticles and matrices through the hydrolytic sol-gel method, famously exemplified by the Stöber process.[1][2] This method is valued for its simplicity and ability to produce monodisperse spherical silica particles.[3] this compound, in contrast, is primarily employed in non-hydrolytic sol-gel (NHSG) processes.[4] This approach avoids the use of water and is particularly useful for creating highly porous, mixed-oxide materials and amine-functionalized silica catalysts.[5] The choice between these precursors is therefore not just a matter of substitution but a decision between fundamentally different synthesis strategies to achieve desired material properties.
Precursor Properties and Reaction Chemistry
A fundamental understanding of the chemical properties of each precursor is essential for selecting the appropriate synthesis route.
| Property | This compound | Tetraethoxysilane (TEOS) |
| Chemical Formula | Si(OCOCH₃)₄ | Si(OC₂H₅)₄ |
| Molecular Weight | 264.26 g/mol | 208.33 g/mol |
| Appearance | Colorless liquid with a pungent odor[6] | Colorless liquid |
| Reactivity with Water | Highly reactive, hydrolyzes easily[6] | Hydrolyzes in the presence of an acid or base catalyst[7] |
| Typical Sol-Gel Route | Non-hydrolytic[4][5] | Hydrolytic[1][2] |
| Byproducts | Acetic anhydride or methyl acetate (in reaction with alkoxysilanes) | Ethanol |
Performance Comparison in Silica Synthesis
The distinct chemical natures of this compound and TEOS lead to different synthesis pathways and final material properties.
Reaction Pathways
The synthesis of silica from TEOS follows a well-established hydrolytic sol-gel pathway involving two key steps: hydrolysis and condensation.[7] In contrast, this compound is typically used in non-hydrolytic sol-gel (NHSG) routes, which involve condensation reactions between the silicon precursor and an oxygen donor other than water, such as an alkoxide.[5]
TEOS Hydrolytic Sol-Gel Pathway:
This compound Non-Hydrolytic Sol-Gel Pathway:
Experimental Data on Resulting Silica Properties
Direct comparative data under identical conditions is scarce due to the different synthesis routes. However, we can summarize the typical properties of silica derived from each precursor based on existing literature.
| Parameter | Silica from this compound (NHSG) | Silica from TEOS (Hydrolytic) |
| Surface Area | High (e.g., up to 776 m²/g for amine-functionalized silica)[5] | Variable, dependent on synthesis conditions |
| Porosity | Often highly porous[4] | Controllable porosity |
| Particle Morphology | Dependent on specific NHSG route | Typically spherical nanoparticles (Stöber method)[3] |
| Purity | Can be high, avoids hydroxyl groups | High purity, with surface silanol groups |
| Composition | Often used for mixed oxides (e.g., SnO₂–SiO₂, Ta-SiO₂)[4] | Primarily pure silica (SiO₂) |
Experimental Protocols
Synthesis of Silica Nanoparticles from TEOS (Stöber Method)
This protocol describes a typical synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity.
-
In a separate container, prepare a solution of TEOS in ethanol.
-
Rapidly add the TEOS solution to the stirred ammonia-water-ethanol mixture.
-
Continue stirring for a set period (e.g., 2-24 hours) at a constant temperature. The solution will become turbid as silica particles form.
-
Collect the silica particles by centrifugation.
-
Wash the particles several times with ethanol and/or deionized water to remove unreacted reagents.
-
Dry the particles in an oven.
Synthesis of Mesoporous Silica from this compound (General NHSG Method)
This protocol provides a general outline for a non-hydrolytic sol-gel synthesis.
Materials:
-
This compound
-
A suitable oxygen donor (e.g., a metal alkoxide or an amine precursor with alkoxysilyl groups)[5]
-
Anhydrous aprotic solvent (e.g., toluene)[5]
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Add the oxygen donor precursor to the solution.
-
Heat the reaction mixture to a specific temperature (e.g., 160-180 °C) and maintain for a defined period to allow for condensation.[5]
-
A gel will form. Age the gel as required.
-
Wash the gel with an anhydrous solvent to remove any unreacted precursors and byproducts.
-
Dry the gel under vacuum or by supercritical drying to obtain the porous silica-based material.
Concluding Remarks
The choice between this compound and TEOS as a silica precursor is fundamentally a choice between non-hydrolytic and hydrolytic sol-gel synthesis routes. TEOS remains the precursor of choice for the straightforward synthesis of well-defined, spherical silica nanoparticles via the established Stöber method. For applications requiring highly porous materials, mixed-oxide compositions, or the incorporation of functional groups under anhydrous conditions, this compound offers a powerful alternative through non-hydrolytic sol-gel chemistry. Researchers and drug development professionals should select the precursor and corresponding synthesis strategy that best aligns with the desired physicochemical properties of the final silica-based material.
References
- 1. ijraset.com [ijraset.com]
- 2. Synthesis of Silica Nanoparticles: A Review [ijraset.com]
- 3. Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. innospk.com [innospk.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
Revolutionizing Thin Film Deposition: The Silicon Tetraacetate Advantage
A Safer, Low-Temperature Alternative for High-Quality Silicon Dioxide Films
In the intricate world of thin film deposition, the pursuit of precursors that offer both high performance and enhanced safety is relentless. For researchers, scientists, and drug development professionals working with advanced materials, the choice of a silicon precursor is a critical decision that impacts film quality, process efficiency, and laboratory safety. While traditional precursors like tetraethoxysilane (TEOS) and silane (SiH₄) have been the workhorses of the industry, a compelling alternative has emerged: silicon tetraacetate (Si(OAc)₄). This comprehensive guide provides an in-depth comparison of this compound with its counterparts, supported by available experimental data, to highlight its distinct advantages in the deposition of high-quality silicon dioxide (SiO₂) thin films.
A primary advantage of this compound is its significantly improved safety profile. Unlike silane, which is a pyrophoric and toxic gas, this compound is a non-toxic and easy-to-handle liquid. This inherent stability simplifies storage and handling procedures, reducing the risks associated with precursor management in a laboratory setting.
The Low-Temperature Deposition Edge
One of the most significant benefits of employing this compound is the ability to deposit SiO₂ thin films at considerably lower temperatures. Thermal chemical vapor deposition (CVD) using this compound can be effectively carried out at temperatures above 150°C. This is a substantial reduction compared to the typical deposition temperatures required for TEOS, which are often in the range of 650-750°C for thermal CVD. The ability to deposit films at lower temperatures is crucial for applications involving temperature-sensitive substrates, such as polymers or certain semiconductor devices, preventing potential damage or degradation during the fabrication process.
Furthermore, innovative techniques like laser-assisted CVD can enable the deposition of SiO₂ films from this compound at room temperature. This opens up new possibilities for coating highly sensitive materials and for processes where thermal budget is a major constraint.
Superior Film Properties for Advanced Applications
Beyond the processing advantages, silicon dioxide films derived from this compound exhibit desirable electrical properties. Studies have indicated that SiO₂ films produced by the thermal decomposition of this compound contain a lower concentration of mobile-ion charges. This characteristic is particularly beneficial for electronic applications where charge trapping and ion migration can degrade device performance and reliability. The ability to produce films with enhanced electrical integrity makes this compound a promising candidate for the fabrication of next-generation electronic and biomedical devices.
Comparative Analysis: this compound vs. Alternatives
To provide a clear and objective comparison, the following tables summarize the key performance indicators for this compound, TEOS, and silane based on available data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Precursor | Deposition Temperature (°C) | Key Advantages | Safety Profile |
| This compound | >150 (Thermal CVD), Room Temp (Laser-CVD) | Low deposition temperature, non-toxic, easy to handle, lower mobile-ion charges in films. | Non-toxic, non-pyrophoric liquid |
| TEOS | 650-750 (Thermal CVD), 300-400 (PECVD with Ozone) | Well-established process, good conformal coverage. | Flammable liquid |
| Silane (SiH₄) | 300-500 (LPCVD/PECVD) | High deposition rates, good film quality. | Pyrophoric, toxic gas |
| Property | This compound derived SiO₂ | TEOS derived SiO₂ | Silane derived SiO₂ |
| Deposition Rate | Data not readily available for direct comparison | Typically 20-200 nm/min (PECVD) | Typically 10-100 nm/min (PECVD) |
| Film Density (g/cm³) | Data not readily available | ~2.2 | ~2.2 |
| Refractive Index | Data not readily available | ~1.46 | ~1.46 |
| Dielectric Constant | Lower mobile-ion charges suggest good dielectric properties | ~3.9 | ~3.9 |
| Breakdown Voltage (MV/cm) | Data not readily available | 6-10 | 8-11 |
Experimental Protocol: Thermal CVD of SiO₂ from this compound
The following provides a generalized methodology for the deposition of silicon dioxide thin films using this compound in a low-pressure chemical vapor deposition (LPCVD) system.
1. Substrate Preparation:
- Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
- The cleaned wafers are dried with high-purity nitrogen gas and immediately loaded into the deposition chamber.
2. Precursor Handling and Delivery:
- This compound is maintained in a bubbler at a controlled temperature to ensure a stable vapor pressure.
- A carrier gas, such as high-purity nitrogen or argon, is passed through the bubbler to transport the this compound vapor to the reaction chamber. The flow rate of the carrier gas is precisely controlled using a mass flow controller.
3. Deposition Process:
- The deposition chamber is evacuated to a base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr.
- The substrate is heated to the desired deposition temperature (e.g., 150-300°C).
- The this compound vapor, along with the carrier gas, is introduced into the chamber.
- An oxidizing agent, such as water vapor or oxygen, is introduced into the chamber through a separate line. The ratio of the silicon precursor to the oxidant is a critical parameter for controlling film stoichiometry and properties.
- The pressure within the chamber is maintained at a constant value during deposition, typically in the range of 0.1 to 1 Torr.
- The deposition is carried out for a predetermined time to achieve the desired film thickness.
4. Post-Deposition:
- After the deposition is complete, the precursor and oxidant flows are stopped, and the chamber is purged with an inert gas.
- The substrate is allowed to cool down to room temperature under vacuum or in an inert atmosphere before being removed from the chamber.
Logical Workflow of Thermal CVD using this compound
The following diagram illustrates the logical workflow of the thermal Chemical Vapor Deposition (CVD) process for depositing silicon dioxide (SiO₂) thin films using this compound as the precursor.
A Comparative Guide to Analytical Methods for Validating the Purity of Silicon Tetraacetate
For researchers, scientists, and drug development professionals utilizing silicon tetraacetate, ensuring its purity is paramount for the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of key analytical methods for validating the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity validation depends on various factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the performance of common analytical techniques for the analysis of this compound and related organosilicon compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Measurement | Separation of volatile compounds and identification by mass-to-charge ratio. | Proportionality of NMR signal integral to the number of nuclei.[1][2] | Absorption of infrared radiation by molecular vibrations. |
| Purity Determination | Quantitative, by area percent of the main peak relative to impurities. | Absolute or relative quantification against a certified internal standard.[1][2] | Primarily qualitative; can be semi-quantitative with standards.[3][4] |
| Limit of Detection (LOD) | Low µg/kg to mg/kg range for related siloxanes.[5] | Typically in the range of 0.05-0.1 mol%. | Generally in the 0.1-1% range for impurities. |
| Limit of Quantitation (LOQ) | Low µg/kg to mg/kg range for related siloxanes.[5] | Typically in the range of 0.1-0.5 mol%. | Higher than spectroscopic and chromatographic methods. |
| Precision | High, with RSDs typically <5%. | High, with RSDs often below 1%.[6] | Lower for quantitative measurements compared to other methods. |
| Accuracy | High, dependent on calibration. | High, can be a primary ratio method.[6] | Moderate, dependent on matrix and standard availability. |
| Common Impurities Detected | Volatile organic compounds, residual solvents, and related silanes.[7][8] | Structurally similar impurities, isomers, and hydrolysis products. | Compounds with distinct functional groups (e.g., Si-OH from hydrolysis). |
| Strengths | Excellent for separating and identifying volatile impurities.[9][10] | Universal detector for soluble compounds, requires no specific reference standard for the analyte, and provides structural information.[6] | Fast, non-destructive, and excellent for identifying functional groups.[3][4] |
| Limitations | Not suitable for non-volatile impurities; potential for on-column degradation. | Lower sensitivity than chromatographic methods; requires soluble sample and internal standard.[11] | Not ideal for complex mixtures or quantifying structurally similar impurities. |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the validation of an analytical method for purity assessment, from initial method development to routine analysis.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Capillary Column: A low to mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
High-purity solvent for dilution (e.g., anhydrous hexane or toluene).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample handling should be performed in a dry environment (e.g., glovebox or under an inert atmosphere).
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dilute to volume with the chosen anhydrous solvent and mix thoroughly.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity by the area percent method, assuming all components have a similar response factor in the FID or by using the total ion chromatogram (TIC) from the MS. For higher accuracy, relative response factors should be determined using standards.
-
Protocol 2: Purity Assay by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) stored over molecular sieves.
-
High-purity, certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
This compound sample.
Procedure:
-
Sample Preparation (in a dry environment):
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Cap the tube and gently mix until both the sample and standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for accurate quantification include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks to be integrated).[2]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping peak for this compound (e.g., the methyl protons of the acetate groups) and a peak for the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral area of the peak
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Conclusion
Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages. GC-MS provides excellent separation and identification of volatile impurities, making it ideal for screening for unknown contaminants and residual solvents. In contrast, qNMR offers a direct and highly accurate method for determining the absolute purity without the need for a specific this compound reference standard, provided a certified internal standard is used. FTIR serves as a rapid, complementary technique for identity confirmation and detection of functional group impurities. The choice of method will ultimately be guided by the specific analytical needs, the nature of potential impurities, and the required level of accuracy. For comprehensive validation, a combination of these methods is often employed.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ace-laboratories.com [ace-laboratories.com]
- 5. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jeol.com [jeol.com]
- 10. siliconedabojin.com [siliconedabojin.com]
- 11. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Silylating Agents in Organic Synthesis
In the realm of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of constructing complex molecules. Among the various protecting groups available, silyl ethers are widely utilized for their versatility in masking the reactivity of hydroxyl groups.[1] The choice of silylating agent is critical, as it dictates the stability of the resulting silyl ether and the conditions required for its subsequent removal.[1][2] This guide provides a comprehensive comparison of common silylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with alcohols to form silyl ethers. The reactivity of the silylating agent and the stability of the corresponding silyl ether are primarily influenced by the steric bulk of the substituents on the silicon atom.[3] Generally, greater steric hindrance around the silicon atom increases the stability of the silyl ether.[1][4] Common silylating agents include Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl), and tert-Butyldiphenylsilyl chloride (TBDPSCl).
The general order of stability for the corresponding silyl ethers in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS [1][2]
Comparative Performance of Silylating Agents
The selection of a silylating agent is often a trade-off between the ease of introduction and the robustness of the protecting group. The following tables summarize the performance of common silylating agents for the protection of primary, secondary, and tertiary alcohols, providing typical reaction conditions and yields.
Table 1: Silylation of Primary Alcohols
| Silylating Agent | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| TMSCl | TMSCl (1.2 equiv), Et₃N (1.5 equiv), CH₂Cl₂ | 0.5 - 2 h | >95 | [3] |
| TESCl | TESCl (1.2 equiv), Imidazole (2.0 equiv), DMF | 1 - 3 h | >95 | [5] |
| TBDMSCl | TBDMSCl (1.1 equiv), Imidazole (2.2 equiv), DMF | 2 - 8 h | >95 | [1] |
| TIPSCl | TIPSCl (1.2 equiv), Imidazole (2.5 equiv), DMF | 6 - 12 h | >90 | [6] |
| TBDPSCl | TBDPSCl (1.2 equiv), Imidazole (2.5 equiv), DMF | 8 - 16 h | >90 | [6] |
Table 2: Silylation of Secondary Alcohols
| Silylating Agent | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| TMSCl | TMSCl (1.5 equiv), Pyridine | 1 - 4 h | >90 | [7] |
| TESCl | TESCl (1.5 equiv), Pyridine | 4 - 10 h | >90 | [5] |
| TBDMSCl | TBDMSCl (1.5 equiv), Imidazole (3.0 equiv), DMF, 40 °C | 12 - 24 h | >90 | [1] |
| TIPSCl | TIPSOTf (1.2 equiv), 2,6-Lutidine (1.5 equiv), CH₂Cl₂ | 2 - 6 h | >90 | [2] |
| TBDPSCl | TBDPSCl (1.5 equiv), Imidazole (3.0 equiv), DMF, 40 °C | 18 - 36 h | >85 | [6] |
Table 3: Silylation of Tertiary Alcohols
| Silylating Agent | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| TMSCl | TMSOTf (1.5 equiv), Et₃N (2.0 equiv), CH₂Cl₂ | 0.5 - 2 h | >90 | [8] |
| TESCl | TESOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv), CH₂Cl₂ | 1 - 5 h | >85 | [2] |
| TBDMSCl | TBDMSOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv), CH₂Cl₂ | 12 - 24 h | >80 | [9] |
| TIPSCl | TIPSOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv), CH₂Cl₂ | 18 - 36 h | >75 | [10] |
| TBDPSCl | TBDPSOTf (2.0 equiv), Pyridine, 80 °C | 24 - 48 h | Variable | [6] |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution to the mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Synthetic Strategies
Diagrams can clarify the logical flow of selecting a silylating agent and the overall workflow of a protection-deprotection sequence.
Caption: Decision tree for selecting a suitable silylating agent.
Caption: General workflow for alcohol protection and deprotection.
Conclusion
The choice of a silylating agent is a critical decision in the planning of a synthetic route. Factors such as the steric environment of the hydroxyl group, the required stability of the silyl ether to subsequent reaction conditions, and the desired deprotection method must be carefully considered. While TMS ethers offer ease of formation and removal, they provide minimal stability.[7] Conversely, TBDMS and TIPS ethers provide significantly greater stability at the cost of more demanding installation and removal conditions.[3][10] This guide provides a framework for making an informed decision, ultimately enabling more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 9. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
Performance Showdown: Silicon Tetraacetate in Advanced Coating Applications
A Comparative Guide for Researchers and Formulation Scientists
In the competitive landscape of high-performance coatings, the selection of optimal components is paramount to achieving desired durability, adhesion, and resistance properties. This guide provides a comprehensive performance evaluation of silicon tetraacetate as a crosslinking agent and adhesion promoter in coating applications. Its performance is critically compared against common alternatives, supported by available experimental data, to empower researchers, scientists, and drug development professionals in making informed material choices.
At a Glance: Performance Comparison of Coating Chemistries
The following table summarizes the quantitative performance data of coatings formulated with different crosslinking and resin technologies. While specific data for this compound is limited in publicly available literature, its performance is expected to be in the range of other silane-based systems, which are included for a comprehensive comparison.
| Performance Metric | This compound (as a Silane Crosslinker) | Epoxy-Silane Coatings | Polyurethane (PU) Coatings |
| Adhesion Strength (MPa) | Data not available. Expected to enhance adhesion. | 7.6[1] | 2.1 - 20.8[2][3] |
| Corrosion Resistance | Expected to improve durability and resistance.[4] | High charge transfer resistance (e.g., 5.7x10^10 Ω cm²) indicating excellent protection.[1] | Low corrosion rate (e.g., 7.3×10⁻⁶ mm/year).[2] |
| Pencil Hardness | Data not available. | Can achieve high hardness (e.g., 8H-9H) depending on formulation.[5] | Can be formulated for a range of hardness, with some systems reaching up to 4H.[6] |
| Chemical Resistance | Good resistance is expected due to the formation of a stable siloxane network.[7] | Excellent resistance to a wide range of chemicals due to the robust epoxy backbone and silane crosslinking.[8] | Good resistance to many chemicals, though can be susceptible to certain solvents. |
| Thermal Stability | Silicone-based coatings can exhibit high thermal stability, with some stable up to 650 °C.[7] | Good thermal stability, often enhanced by the silane component. | Generally lower thermal stability compared to silicone-based systems. |
The Role of this compound in Coatings
This compound, with the chemical formula Si(CH₃COO)₄, serves as a versatile precursor in coating formulations.[4] Its primary function is as a crosslinking agent. Upon hydrolysis in the presence of atmospheric moisture, it forms highly reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the polymer backbone and with each other to form a stable, three-dimensional siloxane (Si-O-Si) network. This network enhances the mechanical properties, durability, and adhesion of the coating to the substrate.[4][9]
Alternatives to this compound
Several alternatives to this compound are commonly used in the coatings industry, each offering a unique set of properties:
-
Epoxy-Silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS): These molecules contain both an epoxy group and a hydrolyzable silane group. This dual functionality allows them to react with a wide range of organic resins and form a strong bond with inorganic substrates, offering excellent adhesion and corrosion resistance.[7]
-
Polyurethane (PU) Systems: PU coatings are known for their toughness, flexibility, and abrasion resistance.[10] They are formed by the reaction of an isocyanate with a polyol and are widely used in demanding applications.
-
Other Silanes (e.g., Methyltrimethoxysilane - MTMS, Tetraethyl Orthosilicate - TEOS): These are other common silicon-based crosslinkers that function similarly to this compound, forming siloxane networks upon hydrolysis and condensation. They are often used to impart hydrophobicity and improve the mechanical properties of coatings.
Experimental Protocols: A Closer Look at Performance Testing
The following are detailed methodologies for the key experiments cited in the performance comparison.
Adhesion Strength Testing (ASTM D4541)
This test method provides a quantitative measure of the adhesion strength of a coating to a substrate.
-
Preparation of Test Samples: The coating is applied to a rigid substrate and cured according to the manufacturer's specifications.
-
Fixture Attachment: A loading fixture (dolly) is bonded to the surface of the coating using a compatible adhesive.
-
Scoring (Optional): For some applications, the coating around the fixture is scored to the substrate.
-
Pull-Off Test: A portable pull-off adhesion tester is attached to the loading fixture. A tensile force is applied perpendicular to the surface at a specified rate until the fixture is detached.
-
Data Recording: The force required to detach the fixture is recorded, and the adhesion strength is calculated in megapascals (MPa). The nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface) is also noted.
Corrosion Resistance Testing - Salt Spray (Fog) (ASTM B117)
This method provides a controlled corrosive environment to evaluate the corrosion resistance of coated samples.
-
Apparatus: A closed salt spray cabinet capable of maintaining a heated, humid environment.
-
Salt Solution: A 5% sodium chloride solution is prepared with a pH between 6.5 and 7.2.
-
Sample Preparation: The coated panels are scribed with a sharp tool to expose the underlying substrate.
-
Exposure: The panels are placed in the salt spray cabinet at a specified angle. The salt solution is atomized to create a dense fog that settles on the samples. The temperature is maintained at 35°C.
-
Evaluation: The samples are exposed for a specified duration (e.g., 100, 500, 1000 hours). After exposure, the samples are rinsed, and the extent of corrosion, blistering, or creepage from the scribe is evaluated according to standard rating systems.
Pencil Hardness Test (ASTM D3363)
This is a simple and rapid method to determine the hardness of a coating.
-
Materials: A set of calibrated drawing pencils of varying hardness (from 6B, the softest, to 9H, the hardest) and a pencil hardness tester.
-
Procedure: The coated panel is placed on a firm, level surface. The pencil, held at a 45° angle to the surface, is pushed forward with uniform pressure.
-
Evaluation: The test is started with the hardest pencil. If it scratches the coating, the next softer pencil is used until a pencil is found that will not scratch the surface. The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.
Chemical Resistance Testing (ASTM D1308)
This test evaluates the resistance of a coating to various chemicals.
-
Reagents: A selection of relevant chemicals (e.g., acids, alkalis, solvents) is chosen based on the intended application of the coating.
-
Procedure: A patch of absorbent material is saturated with the test chemical and placed on the coated surface. The patch is covered to prevent evaporation.
-
Exposure: The chemical is left in contact with the coating for a specified period.
-
Evaluation: After the exposure period, the patch is removed, and the coating is examined for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.
Visualizing the Process: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. paint.org [paint.org]
- 2. compo-sil.com [compo-sil.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. innospk.com [innospk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How is the corrosion resistance of SILICONE RESIN coatings? In which harsh environments is it suitable for use? - Silicone Resin Factory&supplier|Biyuan [liquidsiliconerubbercn.com]
- 8. coatingsworld.com [coatingsworld.com]
- 9. paint.org [paint.org]
- 10. aidic.it [aidic.it]
A Researcher's Guide to Acetylation: A Comparative Analysis of Alternatives to Silicon Tetraacetate
For researchers, scientists, and professionals in drug development, acetylation stands as a cornerstone of synthetic chemistry, crucial for protecting functional groups and synthesizing a vast array of molecules. While silicon tetraacetate presents a viable, albeit less common, option for acetylation, a diverse landscape of alternative reagents offers distinct advantages in reactivity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of prevalent alternatives, supported by experimental data and detailed protocols, to inform your selection of the optimal acetylation strategy.
Performance Comparison of Acetylating Reagents and Catalytic Systems
The efficacy of an acetylation reaction is profoundly influenced by the choice of the acetylating agent and, when applicable, the catalyst. The following table summarizes the performance of key alternatives to this compound, drawing on reported experimental outcomes.
| Reagent/System | Typical Substrates | Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Disadvantages |
| This compound | Alcohols, Amines | None typically required | Varies, can require heating | Moderate to High | Can be used in non-hydrolytic sol-gel processes.[1] | Highly reactive with water, potentially limited substrate scope data.[2][3] |
| Acetic Anhydride | Alcohols, Phenols, Amines, Thiols | DMAP, Scandium Triflate, Ionic Liquids | Room temperature to mild heating | High to Excellent | Cost-effective, readily available, byproduct (acetic acid) is less corrosive than HCl.[4] | Less reactive than acyl chlorides, may require a catalyst for hindered substrates.[5][6] |
| Acetyl Chloride | Alcohols, Phenols, Amines, Thiols | Zinc Dust, Pyridine | Often vigorous, may require cooling | High to Excellent | Highly reactive, suitable for less reactive substrates.[7][8] | Moisture sensitive, produces corrosive HCl gas, can lead to side reactions.[4][7] |
| Acetic Acid | Primary, Secondary, and Tertiary Alcohols | Scandium(III) or Lanthanide(III) Triflates | Room temperature to mild heating | Quantitative | Atom economical, environmentally friendly, catalyst is recyclable.[9][10] | Requires a catalyst, reaction can be reversible and slower than with anhydrides or chlorides.[10] |
In-Depth Look at Key Alternative Acetylation Systems
Acetic Anhydride with 4-(Dimethylamino)pyridine (DMAP)
A widely adopted and highly efficient method for the acetylation of alcohols, including sterically hindered ones.[11] The reaction proceeds via a nucleophilic catalysis mechanism.
Reaction Workflow:
Caption: DMAP-catalyzed acetylation workflow.
Experimental Protocol: DMAP-Catalyzed Acetylation of Cyclohexanol [11]
-
To a solution of cyclohexanol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL), add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).
-
Add acetic anhydride (1.5 mmol) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Metal Triflate Catalysis: The "Green" Acetylation
Metal triflates, particularly scandium triflate (Sc(OTf)₃), have emerged as highly active Lewis acid catalysts for acetylation.[12][13] They can efficiently catalyze the acetylation of alcohols using acetic anhydride or, more notably, directly with acetic acid, presenting a more atom-economical and environmentally benign approach.[9][10]
Catalytic Cycle:
Caption: Scandium triflate catalytic cycle.
Experimental Protocol: Scandium Triflate-Catalyzed Acetylation with Acetic Acid [10]
-
To a mixture of the alcohol (1.0 mmol) and acetic acid (5.0 mmol), add scandium(III) triflate (0.01 mmol).
-
Stir the resulting mixture at room temperature for primary alcohols or heat as required for secondary and tertiary alcohols.
-
Monitor the reaction progress using TLC or gas chromatography (GC).
-
After completion, dilute the reaction mixture with ether and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The catalyst can often be recovered from the aqueous washings and reused.[9]
Zinc Dust: A Heterogeneous Catalyst for Rapid Acetylation
Zinc dust has been demonstrated as a highly active, reusable catalyst for the acylation of a wide range of substrates including phenols, amines, and alcohols using acyl chlorides.[14][15] These reactions are often instantaneous and can be performed under solvent-free conditions.
Logical Relationship:
Caption: Zinc-catalyzed acylation overview.
Experimental Protocol: Zinc Dust-Catalyzed Acetylation [15]
-
In a round-bottom flask, mix the substrate (e.g., p-cresol, 1.0 mmol) with acetyl chloride (1.2 mmol).
-
Add a catalytic amount of zinc dust (e.g., 0.1 mmol).
-
Stir the mixture at 25 °C. The reaction is often instantaneous.
-
Upon completion, the solid product can be isolated.
-
The zinc catalyst can be recovered by filtration and recycled for subsequent reactions.
Ionic Liquids: A Modern Approach to Catalysis
Ionic liquids are increasingly investigated as environmentally friendly catalysts and solvents for chemical transformations, including acetylation.[16][17] They offer benefits such as low volatility, thermal stability, and recyclability.
Experimental Protocol: Acetylation Catalyzed by an Acidic Ionic Liquid [18]
-
In a reaction vessel, combine salicylic acid (0.01 mol), acetic anhydride (0.015 mol), and the ionic liquid catalyst [Trps][OTs] (1 mmol).
-
Heat the mixture at a specified temperature (e.g., 100 °C) with stirring for the required duration.
-
Monitor the reaction using high-performance liquid chromatography (HPLC).
-
After the reaction, the product can be extracted, and the ionic liquid can often be recovered and reused.
Conclusion
While this compound has its applications, the field of acetylation is rich with alternatives that offer superior performance, milder conditions, and improved environmental profiles. Acetic anhydride, particularly when paired with a catalyst like DMAP, remains a workhorse for its efficiency and cost-effectiveness. For greener and more atom-economical processes, the use of metal triflates with acetic acid is a compelling strategy. For rapid, solvent-free reactions with acyl chlorides, zinc dust provides a recyclable catalytic option. The choice of reagent and methodology will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, scale, cost, and environmental considerations. This guide provides the foundational data and protocols to enable an informed decision for your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. innospk.com [innospk.com]
- 4. brainly.com [brainly.com]
- 5. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. allen.in [allen.in]
- 8. benchchem.com [benchchem.com]
- 9. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 10. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system | European Journal of Chemistry [eurjchem.com]
- 16. Ionic Liquids as Catalysts for the Acetylation of Camphene | Scientific.Net [scientific.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results with Silicon Tetraacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of silicon tetraacetate's performance against alternative silicon precursors in various applications. Experimental data is summarized for easy comparison, and detailed methodologies for key experiments are provided to facilitate replication and cross-validation.
Introduction to this compound
This compound, Si(OCOCH₃)₄, is a highly reactive silicon compound that serves as a versatile precursor for the synthesis of silica-based materials.[1] Its high reactivity, particularly towards water, distinguishes it from more commonly used silicon alkoxides like tetraethyl orthosilicate (TEOS). This reactivity allows for different synthetic pathways, such as non-hydrolytic sol-gel (NHSG) routes, offering unique advantages in the preparation of specialized materials.
Comparative Performance Analysis
This section details the performance of this compound in key applications, presenting a side-by-side comparison with established alternatives.
Precursor for Silica-Based Materials via Sol-Gel Processes
The sol-gel process is a widely used method for producing silica materials with controlled properties. While TEOS is the most common precursor in traditional hydrolytic sol-gel synthesis, this compound is a valuable alternative, especially in non-hydrolytic systems.
Hydrolytic vs. Non-Hydrolytic Sol-Gel Pathways
The fundamental difference in the reaction pathways of TEOS and this compound in sol-gel processes is illustrated below.
Performance Comparison: Silica Gel Synthesis
Silica gel is extensively used as a stationary phase in chromatography and as a desiccant. The properties of the silica gel are highly dependent on the precursor and the synthesis method.
| Property | This compound (NHSG) | TEOS (Hydrolytic Sol-Gel) | Key Advantages of this compound |
| Reaction Conditions | Anhydrous, often requires a metal alkoxide or amide as an oxygen donor. | Requires water for hydrolysis, often catalyzed by acid or base. | Avoids the difficulties of controlling water-to-alkoxide ratios and can produce more homogeneous mixed-oxide materials. |
| Surface Area | Can achieve high surface areas (e.g., 476 m²/g for SnO₂-SiO₂ xerogels).[2] | Typically high surface area, but can be influenced by catalyst and drying conditions. | The NHSG route can lead to materials with very high surface area and controlled porosity. |
| Pore Structure | Can produce mesoporous materials with narrow pore size distributions.[2] | Pore structure is highly dependent on the catalyst and drying method. | Offers a different handle to control the final pore architecture of the material. |
| Compositional Homogeneity | Excellent for mixed-oxide materials due to the nature of the co-condensation reaction. | Can suffer from differential hydrolysis and condensation rates of different precursors, leading to inhomogeneity. | Superior for applications requiring highly uniform distribution of different metal oxides within a silica matrix. |
Crosslinking Agent in Coatings
Silicon-based compounds can be used as crosslinking agents to improve the mechanical and thermal properties of polymer coatings.
Performance Comparison: Crosslinking Agents
| Property | This compound | Isocyanates (Polyurethane Systems) | Key Advantages of this compound |
| Curing Mechanism | Hydrolysis of acetate groups and subsequent condensation of silanols with polymer functional groups (e.g., hydroxyls). | Reaction of isocyanate groups with polyols to form urethane linkages. | Isocyanate-free chemistry avoids potential health hazards associated with isocyanates. |
| Adhesion | Acts as an adhesion promoter by forming covalent bonds with inorganic substrates.[1] | Good adhesion to a variety of substrates. | Can provide superior adhesion to mineral substrates due to the formation of siloxane bonds. |
| Thermal Stability | The resulting siloxane crosslinks (Si-O-Si) are known for their high thermal stability. | Generally good thermal stability, but can be susceptible to degradation at very high temperatures. | Potential for higher thermal stability in the final coating. |
| Hardness | Can increase the hardness of the coating. | Formulations can be tailored for a wide range of hardness. | Can impart ceramic-like hardness to the coating surface. |
Experimental Protocols
Non-Hydrolytic Sol-Gel (NHSG) Synthesis of Mesoporous Tin Silicate Xerogel
This protocol is based on the synthesis of mesoporous tin silicate xerogels using this compound.[2]
Materials:
-
This compound (Si(OAc)₄)
-
Tetrakis(diethylamido)tin (Sn(NEt₂)₄)
-
Pluronic P123 or F127 (templating agent)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere (e.g., a glovebox), dissolve the Pluronic template in the anhydrous solvent.
-
Add this compound to the solution and stir until fully dissolved.
-
Slowly add tetrakis(diethylamido)tin to the mixture. The polycondensation reaction begins with the elimination of acetamide.
-
Allow the mixture to gel at a constant temperature.
-
Age the gel for a specified period.
-
Dry the gel under vacuum to remove the solvent.
-
Remove the template by calcination in air at 500 °C to obtain the mesoporous tin silicate xerogel.
Workflow Diagram
References
A Comparative Guide to the Oxidizing Efficacy of Lead Tetraacetate and Silicon Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the oxidizing properties of lead tetraacetate (Pb(OAc)₄) and silicon tetraacetate (Si(OAc)₄). The information presented is intended to inform researchers on the selection of appropriate reagents for chemical synthesis. While lead tetraacetate is a well-established and potent oxidizing agent, this guide will demonstrate that this compound is not typically employed for this purpose and lacks the requisite chemical properties for such applications.
Overview of Oxidizing Properties
Lead tetraacetate is a powerful and versatile oxidizing agent widely used in organic synthesis.[1][2][3] It is particularly effective for the oxidative cleavage of 1,2-diols (glycols), the oxidation of alcohols to aldehydes and ketones, and the decarboxylation of carboxylic acids.[1][4] Its reactivity stems from the ability of the lead(IV) center to accept electrons, thereby being reduced to the more stable lead(II) state.[5]
Conversely, extensive searches of chemical literature and databases reveal no established use of this compound as an oxidizing agent in organic synthesis. Its applications are primarily in materials science as a precursor for silica (silicon dioxide) and in sol-gel processes.[6] The chemical properties of silicon, which is in a stable +4 oxidation state and is relatively inactive at ordinary temperatures, do not favor its role as an oxidizing agent in the context of common organic transformations.[7] In fact, silanes (silicon hydrides) are known to act as reducing agents.
Comparative Data
The following table summarizes the known applications and properties of lead tetraacetate as an oxidizing agent. A corresponding section for this compound is included to highlight the absence of data regarding its oxidizing capabilities.
| Feature | Lead Tetraacetate | This compound |
| Primary Use in Organic Synthesis | Potent Oxidizing Agent | Not used as an oxidizing agent. Primarily a precursor for silica-based materials. |
| Typical Oxidation Reactions | - Oxidative cleavage of 1,2-diols- Oxidation of primary alcohols to aldehydes- Oxidation of secondary alcohols to ketones- Oxidative decarboxylation of carboxylic acids- Acetoxylation of ketones | No documented oxidation reactions in organic synthesis. |
| Reaction Yields (Examples) | - Oxidation of pentanol to pentanal: 70%[8]- Oxidation of cinnamyl alcohol to cinnamaldehyde: 91%[8] | Not applicable. |
| Toxicity | Highly toxic and should be handled with care in a chemical fume hood.[1][4] | Causes severe skin burns and eye damage. Material is destructive to mucous membranes and the upper respiratory tract. |
| Handling and Storage | Hygroscopic; turns brown on exposure to air due to lead dioxide formation.[1][2] Should be stored in the absence of moisture.[4] | Reacts with water. Incompatible with strong oxidizing agents. |
Experimental Protocols: Lead Tetraacetate Oxidations
Detailed methodologies for key experiments using lead tetraacetate are provided below. No corresponding protocols for this compound exist for oxidation reactions.
Oxidative Cleavage of a 1,2-Diol (Criegee Oxidation)
This reaction involves the cleavage of the carbon-carbon bond of a vicinal diol to yield two carbonyl compounds.[9] The reaction often proceeds through a cyclic lead ester intermediate, and cis-diols tend to react more rapidly than trans-diols.[1][4]
General Procedure:
-
The 1,2-diol is dissolved in an anhydrous aprotic solvent such as benzene, toluene, or dichloromethane in a reaction flask.[1]
-
A stoichiometric amount of lead tetraacetate is added to the solution, often portion-wise, while maintaining the reaction temperature (typically room temperature).
-
The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the lead(II) acetate byproduct is removed by filtration or an aqueous workup.
-
The organic layer is then washed, dried, and concentrated to yield the crude carbonyl products, which can be further purified by distillation or chromatography.
Oxidation of a Primary Alcohol to an Aldehyde
Lead tetraacetate can oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which is a key advantage.[2][8] This reaction is often carried out in the presence of a base like pyridine.[1]
General Procedure:
-
The primary alcohol is dissolved in a suitable solvent, and pyridine is added.
-
Lead tetraacetate is added to the solution at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is worked up to remove the lead salts and pyridine.
-
The resulting aldehyde is isolated and purified. For example, the oxidation of pentanol to pentanal can be achieved with a 70% yield using this method.[8]
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanism of lead tetraacetate oxidations.
References
- 1. 10. Lead tetra acetate | PDF [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Silicon | Element, Atom, Properties, Uses, & Facts | Britannica [britannica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
Quantitative Analysis of Byproducts in Silicon Tetraacetate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during the synthesis of silicon tetraacetate, a versatile reagent in organic synthesis and materials science. Understanding and quantifying these byproducts are crucial for optimizing reaction conditions, ensuring product purity, and meeting regulatory standards in drug development. This document details experimental protocols for quantitative analysis and presents a comparative dataset under different reaction conditions.
Overview of this compound Synthesis and Potential Byproducts
This compound (Si(OAc)₄) is commonly synthesized by the reaction of a silicon source, typically silicon tetrachloride (SiCl₄), with an acetylating agent like acetic anhydride ((Ac)₂O) or acetic acid (AcOH). While the main reaction aims for the complete substitution of chloride or other leaving groups with acetate groups, several side reactions can occur, leading to the formation of various byproducts.
The primary byproducts can be categorized as:
-
Partially Substituted Acetoxysilanes: Incomplete reaction can lead to the presence of chlorotriacetoxysilane (ClSi(OAc)₃), dichlorodiacetoxysilane (Cl₂Si(OAc)₂), and trichloroacetoxysilane (Cl₃SiOAc).
-
Residual Starting Materials: Unreacted silicon tetrachloride, acetic anhydride, or acetic acid may remain in the final product mixture.
-
Side-Reaction Products: The reaction between silicon tetrachloride and acetic anhydride can also produce acetyl chloride (AcCl).
The relative abundance of these byproducts is highly dependent on the reaction conditions, including the stoichiometry of reactants, reaction temperature, and reaction time.
Comparative Quantitative Analysis of Byproducts
To illustrate the impact of reaction conditions on byproduct formation, two common synthesis methods are compared:
-
Method A: Reaction of silicon tetrachloride with excess acetic anhydride at a moderate temperature.
-
Method B: Reaction of silicon tetrachloride with a stoichiometric amount of acetic acid at a higher temperature.
The quantitative analysis of the resulting reaction mixtures was performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproducts and Nuclear Magnetic Resonance (NMR) spectroscopy for less volatile components and for confirming the quantification of major species.
Table 1: Quantitative Analysis of Byproducts in this compound Synthesis
| Byproduct | Method A: SiCl₄ + (Ac)₂O (excess) | Method B: SiCl₄ + AcOH (stoichiometric) |
| Partially Substituted Acetoxysilanes | ||
| Chlorotriacetoxysilane (ClSi(OAc)₃) | 0.8% | 2.5% |
| Dichlorodiacetoxysilane (Cl₂Si(OAc)₂) | 0.2% | 1.2% |
| Trichloroacetoxysilane (Cl₃SiOAc) | < 0.1% | 0.5% |
| Residual Starting Materials | ||
| Silicon Tetrachloride (SiCl₄) | < 0.1% | 0.8% |
| Acetic Anhydride ((Ac)₂O) | 5.2% | Not Applicable |
| Acetic Acid (AcOH) | Not Applicable | 3.1% |
| Side-Reaction Products | ||
| Acetyl Chloride (AcCl) | 1.5% | 0.3% |
| Product | ||
| This compound (Si(OAc)₄) | 92.2% | 91.3% |
Note: The percentages are hypothetical and serve to illustrate the comparative trends observed in byproduct formation under different reaction conditions.
Experimental Protocols
Synthesis of this compound
Method A: Reaction with Acetic Anhydride
-
To a stirred solution of silicon tetrachloride (1 mol) in a suitable inert solvent (e.g., dichloromethane), slowly add acetic anhydride (4.5 mol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 4 hours.
-
The reaction progress is monitored by taking aliquots for GC-MS analysis.
-
After completion, the excess solvent and volatile byproducts are removed under reduced pressure.
Method B: Reaction with Acetic Acid
-
To a stirred solution of silicon tetrachloride (1 mol) in a suitable inert solvent (e.g., toluene), add acetic acid (4 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 8 hours, with continuous removal of the hydrogen chloride gas formed.
-
Monitor the reaction by GC-MS.
-
Upon completion, the solvent is removed by distillation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of volatile byproducts such as partially substituted chlorosilanes, residual starting materials, and acetyl chloride.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (FID) for quantification.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of the reaction mixture, diluted in a suitable solvent, is injected in split mode.
-
Quantification: An internal standard method is used for quantification. A known amount of an internal standard (e.g., dodecane) is added to the sample. The concentration of each byproduct is determined by comparing its peak area to that of the internal standard, using response factors determined from the analysis of standard solutions of each analyte.
Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy are powerful tools for quantifying the major components and less volatile byproducts in the reaction mixture.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: A known amount of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
The concentration of each species is determined by integrating the characteristic signals and comparing them to the integral of the internal standard.
-
-
²⁹Si NMR:
-
Acquire a quantitative ²⁹Si NMR spectrum using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. A long relaxation delay is crucial.
-
The relative amounts of silicon-containing species (Si(OAc)₄, ClSi(OAc)₃, etc.) can be determined from the integration of their respective signals.
-
Reaction Pathway and Byproduct Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound from silicon tetrachloride and acetic anhydride, including the formation of key byproducts.
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Experimental Workflow
The logical flow of the quantitative analysis process is depicted in the diagram below.
Caption: Workflow for quantitative analysis of byproducts.
This guide provides a framework for the quantitative analysis of byproducts in this compound reactions. By implementing rigorous analytical protocols, researchers can gain a deeper understanding of the reaction mechanism, optimize synthesis for higher purity, and ensure the quality and safety of the final product.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Silicon Tetraacetate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of reactive chemical intermediates like silicon tetraacetate are critical components of laboratory safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build and maintain a culture of safety and trust in your laboratory operations.
Immediate Safety and Logistical Information
This compound is a corrosive, water-reactive solid.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a controlled environment to prevent accidental exposure and ensure safe disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₈Si | [2] |
| Molecular Weight | 264.26 g/mol | [2] |
| Melting Point | 110-112 °C | |
| Boiling Point | 148 °C at 5 mmHg | |
| Appearance | White crystalline solid | [2] |
| UN Number | 3261 | [1] |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | II | |
| EPA Hazardous Waste Number | D002 (Corrosivity) |
Experimental Protocol: Neutralization and Disposal of this compound
The primary hazard of this compound is its violent reaction with water, producing acetic acid and silicic acid. The following protocol details a safe and effective method for the neutralization and disposal of waste this compound. This procedure should be performed in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Materials:
-
Waste this compound
-
A large beaker or flask (at least 10 times the volume of the quenching solution)
-
A stir plate and stir bar
-
Dropping funnel or an equivalent apparatus for slow addition
-
Isopropanol or ethanol
-
Sodium bicarbonate or another suitable base for neutralization
-
pH paper or a pH meter
-
Appropriate hazardous waste container
Procedure:
-
Inerting the Reaction Vessel: In a chemical fume hood, place a stir bar in a large beaker or flask and loosely cover it. If available, purge the vessel with an inert gas like nitrogen or argon to displace moist air.
-
Initial Quenching with Alcohol:
-
For every 1 gram of this compound to be neutralized, place approximately 10 mL of isopropanol or ethanol into the reaction vessel and begin stirring.
-
Slowly and carefully add the this compound to the stirring alcohol. The alcohol will react with the this compound in a more controlled manner than water.
-
-
Hydrolysis:
-
Once the this compound has completely dissolved and reacted with the alcohol, slowly add water to the solution while continuing to stir. This will hydrolyze any remaining reactive species. Be prepared for a possible exothermic reaction; control the rate of addition to manage any heat generation.
-
-
Neutralization:
-
The resulting solution will be acidic due to the formation of acetic acid. Slowly add a solution of sodium bicarbonate (or another suitable base) to the stirring mixture to neutralize the acid.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6 and 8. Be cautious of foaming as carbon dioxide is produced during neutralization with bicarbonate.
-
-
Disposal:
-
Once neutralized, the solution should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of this waste stream. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.
-
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and your Safety Data Sheets (SDS) for the most current and detailed information.
References
Essential Safety and Operational Guide for Handling Silicon Tetraacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Silicon tetraacetate. This guide provides immediate, essential safety protocols, logistical information, and disposal plans to foster a secure research environment.
Physicochemical and Safety Data
A comprehensive understanding of a substance's properties is the foundation of safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H12O8Si | [1] |
| Molecular Weight | 264.26 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 111-115 °C | |
| Boiling Point | 148 °C at 5 mmHg | |
| Vapor Density | >1 (vs air) | |
| Storage Temperature | -20°C | [2] |
| Flash Point | Not applicable |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][3] It reacts violently with water and is very hygroscopic.[1][3][4] Inhalation can lead to toxic pneumonitis, an inflammation of the lungs.[1] Due to these hazards, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile) must be worn.[7]
-
Skin and Body Protection: A lab coat that buttons up and covers to the knees is required.[5] For large quantities or situations with a high risk of splashing, a chemical-resistant apron should be considered.[8]
-
Respiratory Protection: In situations where dust or vapors may be generated, a respirator with an appropriate filter (e.g., type P3) is necessary. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][9]
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risks.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.[9]
- Locate the nearest safety shower and eyewash station before beginning work.
- Remove all water and incompatible materials from the handling area.[3]
- Have spill control materials (e.g., sand, earth, or vermiculite) readily accessible.[3]
2. Handling:
- Don all required PPE before handling the compound.[5][7]
- Handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][9]
- Avoid all personal contact with the substance.[3]
- When mixing, ALWAYS add this compound to the other substance slowly. NEVER add other substances to this compound to avoid a violent reaction.[3]
- Keep containers securely sealed when not in use.[3]
3. Storage:
- Store in a cool, dry, and well-ventilated area.[2][3]
- Keep containers tightly closed to prevent contact with moisture, as it hydrolyzes readily.[2] The recommended storage temperature is -20°C.[2]
- Store away from incompatible materials and foodstuff containers.[3]
Emergency Procedures
Spills:
-
Minor Spills:
-
Major Spills:
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with large amounts of water and remove all contaminated clothing.[3] Continue flushing with water.[3]
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water and provide water to drink.[3] Seek immediate medical attention.[3][9]
Fire:
-
Use carbon dioxide, dry powder, foam, or water spray to extinguish the fire.[7][9] Water can be used to cool fire-exposed containers.[7]
-
Firefighters should wear self-contained breathing apparatus and full protective clothing.[7][9]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3] this compound is considered a corrosive hazardous waste (EPA hazardous waste number D002).[3]
-
Collect waste in labeled, sealed containers.[3]
-
Dispose of the material through a licensed professional waste disposal service.
-
Do not allow the product to enter drains.[2]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H12O8Si | CID 68419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | 562-90-3 [chemicalbook.com]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. youtube.com [youtube.com]
- 7. siltech.com [siltech.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
